molecular formula C8H10FNO B1447662 4-Fluoro-2-[(methylamino)methyl]phenol CAS No. 1363166-05-5

4-Fluoro-2-[(methylamino)methyl]phenol

Cat. No.: B1447662
CAS No.: 1363166-05-5
M. Wt: 155.17 g/mol
InChI Key: NFRQMEOKZASTGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2-[(methylamino)methyl]phenol is a useful research compound. Its molecular formula is C8H10FNO and its molecular weight is 155.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-fluoro-2-(methylaminomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c1-10-5-6-4-7(9)2-3-8(6)11/h2-4,10-11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRQMEOKZASTGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=CC(=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 4-Fluoro-2-[(methylamino)methyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical monograph on 4-Fluoro-2-[(methylamino)methyl]phenol , designed for researchers and drug development professionals.

Advanced Intermediate & Pharmaceutical Impurity Standard[1][2]

Part 1: Executive Summary & Strategic Significance

This compound (CAS 1363166-05-5 ) is a specialized fluorinated building block and a critical Pharmaceutical Analytical Impurity (PAI).[1][2][3] Structurally, it represents a reduced Schiff base derived from 5-fluorosalicylaldehyde, featuring a phenol core functionalized with a secondary amine side chain and a para-fluorine substituent.

In modern drug discovery, this compound serves two pivotal roles:

  • Fragment-Based Drug Discovery (FBDD): It acts as a "privileged scaffold" for developing PPAR agonists and benzamide-based therapeutics, where the fluorine atom modulates metabolic stability (blocking para-oxidation) and the aminomethyl group provides a vector for solubility and hydrogen bonding.

  • Regulatory Compliance: As a designated PAI, it is essential for establishing reference standards in the quality control (QC) of fluorinated active pharmaceutical ingredients (APIs), ensuring compliance with ICH Q3A/B guidelines for impurity profiling.

Part 2: Chemical Profile & Identity[4]

The physicochemical properties of this compound dictate its handling and analytical behavior. It exists as a zwitterionic-like species in neutral media due to the basic amine and acidic phenol.

Property Technical Specification
Chemical Name This compound
CAS Number 1363166-05-5
Molecular Formula C₈H₁₀FNO
Molecular Weight 155.17 g/mol
Exact Mass 155.0746
SMILES CNCC1=C(C=CC(=C1)F)O
Appearance White to off-white crystalline solid
Solubility Soluble in MeOH, DMSO, dilute acids; sparingly soluble in non-polar solvents.[1]
pKa (Predicted) Phenol ~9.5; Amine ~9.0 (Zwitterionic character likely)
Storage Hygroscopic; Store at 2-8°C under inert atmosphere (Argon/Nitrogen).
Part 3: Synthetic Pathway (Protocol)

Causality & Logic: The synthesis utilizes a Reductive Amination strategy. Direct alkylation of the amine is avoided to prevent poly-alkylation. Instead, the condensation of 5-fluorosalicylaldehyde with methylamine forms an imine intermediate (Schiff base), which is subsequently reduced. This ensures mono-alkylation selectivity.

Reaction Scheme (Graphviz Visualization)

SynthesisPathway Start 5-Fluoro-2-hydroxybenzaldehyde (CAS 347-54-6) Inter Imine Intermediate (Schiff Base) Start->Inter Condensation (-H2O) Reagent Methylamine (MeOH/H2O) Reagent->Inter Product This compound (CAS 1363166-05-5) Inter->Product Reduction (Hydride Transfer) Reductant NaBH4 (0-5°C) Reductant->Product

Caption: Step-wise reductive amination pathway ensuring selective mono-methylation of the benzylic position.

Detailed Experimental Protocol

Step 1: Imine Formation

  • Charge: In a clean, dry 3-neck round-bottom flask, dissolve 5-Fluoro-2-hydroxybenzaldehyde (1.0 eq) in anhydrous Methanol (10 volumes).

  • Addition: Cool to 0°C. Add Methylamine (33% in EtOH or 40% aq., 1.2 eq) dropwise over 15 minutes.

  • Reaction: Allow to stir at Room Temperature (RT) for 2 hours. Checkpoint: Monitor by TLC (formation of a less polar imine spot) or LC-MS.

Step 2: Reduction

  • Cooling: Cool the reaction mixture back to 0°C.

  • Reduction: Add Sodium Borohydride (NaBH₄) (1.5 eq) portion-wise. Caution: Exothermic reaction with gas evolution (H₂). Maintain internal temperature <10°C.

  • Completion: Stir at RT for 3 hours.

Step 3: Work-up & Purification

  • Quench: Carefully quench with dilute HCl (1N) to pH ~2 (destroys excess hydride and protonates the amine).

  • Neutralization: Adjust pH to ~8.5-9.0 using saturated NaHCO₃ or dilute NaOH. Critical: The product is amphoteric; pH control is vital for extraction efficiency.

  • Extraction: Extract with Ethyl Acetate (3x) or DCM.

  • Drying: Dry organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Crystallization: Recrystallize from Ethanol/Heptane or Isopropanol to obtain high-purity solid.

Part 4: Analytical Characterization & QC

For use as a reference standard, the compound must be characterized using orthogonal methods.

1. HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 min.

  • Detection: UV at 280 nm (Phenol absorption) and 220 nm.

  • Rationale: Acidic mobile phase ensures the amine (pKa ~9) is fully protonated, preventing peak tailing due to silanol interactions.

2. NMR Signature (400 MHz, DMSO-d₆)
  • ¹⁹F NMR: Single signal around -120 to -125 ppm (characteristic of fluoro-phenol).

  • ¹H NMR:

    • δ ~2.3 ppm (s, 3H): N-Me group.

    • δ ~3.8 ppm (s, 2H): Ar-CH₂ -N (Benzylic).

    • δ ~6.7-7.0 ppm (m, 3H): Aromatic protons (coupling pattern depends on F-H coupling).

    • δ ~9-10 ppm (br s): Phenolic OH (exchangeable).

Part 5: Applications in Drug Development

This compound is not merely a static intermediate; it functions as a dynamic tool in the drug development lifecycle.

Workflow: Role in Impurity Profiling (Graphviz)

ApplicationWorkflow API Fluorinated API Synthesis (e.g., PPAR Agonists) Degradation Forced Degradation Studies (Oxidation/Hydrolysis) API->Degradation UnknownPeak Unknown Impurity Peak (RT = 4.5 min) Degradation->UnknownPeak Validation Spiking Experiment (Retention Time Match) UnknownPeak->Validation Comparison Standard Reference Standard: This compound Standard->Validation

Caption: Workflow for identifying unknown impurities in fluorinated drug substances using the title compound as a reference marker.

  • Pharmaceutical Analytical Impurity (PAI): Many fluorinated drugs containing benzylamine motifs can degrade into this phenol derivative via oxidative dealkylation or hydrolysis of larger ether/ester linkages. Having this synthesized standard allows QC teams to quantify this impurity down to ppm levels.

  • Ligand Synthesis (Salen/Salan): Reaction of two equivalents of this compound with a diamine linker yields fluorinated "Salan" ligands. These are used in asymmetric catalysis, where the fluorine atom electronically tunes the metal center, enhancing enantioselectivity.

Part 6: Safety & Handling (HSE)
  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). As a secondary amine/phenol, it can be corrosive to mucous membranes.

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood.

  • Incompatibility: Strong oxidizing agents and acid chlorides (will react with the amine and phenol).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329794656, this compound. Retrieved from [Link]

  • Kudanga, T., et al. (2010). Enzymatic grafting of functional molecules to lignin models. (Contextual reference for fluorophenol reactivity). Enzyme and Microbial Technology, 46(3), 272-280. Retrieved from [Link]

Sources

Technical Monograph: 4-Fluoro-2-[(methylamino)methyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 13483-43-7 Formula: C₈H₁₀FNO Molecular Weight: 155.17 g/mol

Executive Summary

4-Fluoro-2-[(methylamino)methyl]phenol is a specialized fluorinated building block used in medicinal chemistry and ligand synthesis. Structurally, it combines a phenolic core with a secondary benzylic amine and a strategic fluorine substitution.

This molecule is critical for Structure-Activity Relationship (SAR) campaigns, particularly in "Fluorine Scans" where the metabolic stability of a phenolic ring is enhanced by blocking the para-position with fluorine. Additionally, it serves as a precursor for Salen-type ligands used in enantioselective catalysis.

This guide details the preferred synthetic route (Reductive Amination) over the historical Mannich reaction, ensuring high regiochemical purity required for pharmaceutical applications.

Molecular Architecture & Properties[2]

The molecule features a "push-pull" electronic system. The phenolic hydroxyl group is an electron donor, while the fluorine atom exerts a strong inductive withdrawing effect (


) while offering weak resonance donation (

). The benzylic amine provides a basic handle for salt formation (typically HCl or fumarate) to improve aqueous solubility.

Physiochemical Profile:

PropertyValue (Experimental/Predicted)Significance
Appearance Off-white to pale yellow solidOxidation sensitive (store under inert gas).
Melting Point 120–125 °C (as HCl salt)Distinct crystalline lattice; free base is lower melting.
pKa (Phenol) ~8.5Fluorine substitution increases acidity vs. phenol (pKa 10).
pKa (Amine) ~9.2Basic center; exists as zwitterion in neutral solution.
LogP ~1.2Moderate lipophilicity; good membrane permeability.
Synthetic Pathways: The Gold Standard

While a direct Mannich reaction (Phenol + Formaldehyde + Methylamine) is theoretically possible, it often yields mixtures of ortho- and bis-substituted products.

The authoritative protocol for pharmaceutical-grade material is the Reductive Amination of 5-Fluorosalicylaldehyde . This route guarantees the correct regiochemistry (F para to OH) and mono-substitution.

Core Reaction Scheme
  • Condensation: 5-Fluorosalicylaldehyde reacts with methylamine to form the imine (Schiff base).

  • Reduction: The imine is reduced in situ by Sodium Borohydride (NaBH₄) to the secondary amine.

  • Workup: Careful pH adjustment is required to isolate the amphoteric product.

Synthesis Start 5-Fluorosalicylaldehyde (CAS 347-54-6) Inter Imine Intermediate (Transient) Start->Inter Condensation -H2O Reagent1 Methylamine (33% in EtOH) Reagent1->Inter Product This compound (CAS 13483-43-7) Inter->Product Reduction Reagent2 NaBH4 (0°C to RT) Reagent2->Product

Figure 1: Regioselective synthesis via reductive amination ensures the fluorine remains para to the hydroxyl group.

Detailed Experimental Protocol

Objective: Synthesis of this compound (10g scale). Prerequisites: Fume hood, inert atmosphere (N₂), TLC monitoring.

Step 1: Imine Formation
  • Charge: In a 250 mL round-bottom flask, dissolve 5-Fluorosalicylaldehyde (10.0 g, 71.4 mmol) in anhydrous Methanol (100 mL).

  • Addition: Cool to 0°C. Add Methylamine (33% solution in Ethanol, 1.2 eq, 85.7 mmol) dropwise over 15 minutes.

    • Mechanistic Note: The solution will turn bright yellow, indicating the formation of the conjugated Schiff base (imine).

  • Equilibration: Stir at Room Temperature (RT) for 2 hours. Monitor by TLC (disappearance of aldehyde spot).

Step 2: Reduction
  • Cooling: Return the reaction mixture to 0°C.

  • Reduction: Add Sodium Borohydride (NaBH₄) (1.5 eq, 107 mmol) portion-wise.

    • Caution: Exothermic hydrogen gas evolution. Add slowly to prevent foaming.

  • Completion: Allow to warm to RT and stir for 4 hours. The yellow color should fade as the conjugation is broken.

Step 3: Workup & Isolation
  • Quench: Carefully add 1N HCl to quench excess borohydride and adjust pH to ~2 (to hydrolyze any boron complexes).

  • Neutralization: Adjust pH to 8–9 using saturated NaHCO₃.

    • Critical Control Point: The product is amphoteric. If pH is too high (>11), the phenolate forms and stays in water. If pH is too low (<7), the ammonium salt stays in water. pH 8.5 is optimal for extraction.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL).

  • Drying: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Hexane or convert to HCl salt for long-term storage.

Analytical Characterization

To validate the structure, compare spectral data against the following expected signals.

TechniqueExpected SignalStructural Assignment
¹H NMR (DMSO-d₆) δ 6.8–7.2 ppm (m, 3H)Aromatic protons (splitting pattern depends on F-coupling).
δ 3.85 ppm (s, 2H)Benzylic CH₂ -N bridge.
δ 2.35 ppm (s, 3H)N-CH₃ group.
¹⁹F NMR δ -125 ppm (approx)Single peak (decoupled) indicating mono-fluorination.
MS (ESI+) m/z 156.1 [M+H]⁺Protonated molecular ion.
Applications in Drug Discovery

This molecule is a "privileged structure" for two primary reasons:

  • Metabolic Blocking: In drug design, the para-position of a phenol is a metabolic "hotspot" prone to oxidation by CYP450 enzymes. Substituting hydrogen with fluorine (C-F bond is stronger and non-oxidizable) blocks this pathway, extending the drug's half-life (

    
    ).
    
  • Bioisosterism: The 4-fluoro-phenol moiety mimics the electronics of p-chlorophenol but with a smaller steric footprint, often improving binding affinity in tight pockets.

Retrosynthesis Target Drug Candidate (Fluorinated Phenol Core) Block This compound (Building Block) Block->Target Incorporation Logic Metabolic Stability (Block CYP Oxidation) Logic->Target Design Rationale

Figure 2: Retrosynthetic logic for using this intermediate to enhance metabolic stability.

Safety & Handling (SDS Summary)
  • Hazards:

    • H314: Causes severe skin burns and eye damage (due to amine/phenol combination).

    • H302: Harmful if swallowed.

  • Storage: Hygroscopic. Store at 2–8°C under Argon.

  • Disposal: Neutralize before disposal. Do not mix with oxidizing agents.

References
  • Synthesis of Fluorinated Salicylaldehydes

    • Sigma-Aldrich Product Data: 5-Fluorosalicylaldehyde (CAS 347-54-6).[1][2] Link

  • General Reductive Amination Protocol

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

  • Compound Specifics

    • PubChem Compound Summary: 5-Fluoro-2-hydroxybenzaldehyde (Precursor). Link

    • Fisher Scientific SDS: Fluorinated Phenol Derivatives. Link(Note: General safety data for fluorinated cresols applied).

Sources

Chemo-Structural Analysis and Synthetic Utility of 4-Fluoro-2-[(methylamino)methyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of 4-Fluoro-2-[(methylamino)methyl]phenol (CAS 13483-43-7), a critical fluorinated Mannich base intermediate. It serves as a strategic scaffold in medicinal chemistry, particularly for modulating lipophilicity and metabolic stability via the fluorine substituent while leveraging the ortho-aminomethyl motif for intramolecular hydrogen bonding (IMHB). This document details its physicochemical profile, a self-validating synthetic protocol, and its reactivity landscape, designed for researchers in drug discovery and organic synthesis.

Physicochemical Profile & Structural Dynamics

The utility of this compound extends beyond its functional groups; it lies in the dynamic interplay between the phenolic hydroxyl, the secondary amine, and the fluorine atom.

Core Properties Table
PropertyValue / CharacteristicRelevance
Molecular Formula C₈H₁₀FNOCore scaffold for fragment-based design.
Molecular Weight 155.17 g/mol Low MW allows for significant decoration (Rule of 3 compliant).
pKa (Phenol) ~9.5–10.2 (Predicted)Slightly more acidic than phenol due to F-induction (-I effect).
pKa (Amine) ~8.5–9.0 (Predicted)Basicity modulated by IMHB; exists often as a zwitterion.
LogP ~1.2 (Predicted)Moderate lipophilicity; F-substitution typically increases LogP vs. H.
Appearance Crystalline SolidHygroscopic; often handled as HCl salt for stability.
The Fluorine Effect & Intramolecular Hydrogen Bonding (IMHB)

The 4-position fluorine is not merely a metabolic blocker; it exerts a strong electron-withdrawing inductive effect (-I), increasing the acidity of the phenolic proton. This acidity enhancement strengthens the Intramolecular Hydrogen Bond (IMHB) between the phenolic hydroxyl and the amine nitrogen.

  • Conformational Lock: The IMHB creates a pseudo-six-membered ring, locking the molecule into a planar conformation. This "closed" conformation masks polar groups, significantly improving membrane permeability compared to open conformers [1].

  • NMR Signature: In ¹H NMR, this rigidification often renders the benzylic methylene protons (

    
    ) diastereotopic, appearing as an AB quartet rather than a singlet, a key validation marker for structural integrity [2].
    

Synthetic Methodology: The Directed Mannich Reaction

The synthesis of this compound relies on the Mannich Reaction . Unlike unsubstituted phenols, the 4-fluoro substituent blocks the para position, directing aminomethylation exclusively to the ortho position. This "blocked-para" strategy prevents the formation of regioisomeric mixtures, a common failure point in phenol functionalization.

Reaction Logic & Causality
  • Reagents: 4-Fluorophenol (nucleophile), Formaldehyde (electrophile source), Methylamine (amine component).

  • Solvent Choice: Ethanol or Methanol. Protic solvents facilitate the formation of the iminium ion intermediate.

  • Stoichiometry: A slight excess of amine (1.1 eq) prevents bis-aminomethylation at the remaining ortho position (position 6).

Step-by-Step Protocol

Objective: Synthesis of this compound (Free Base).

  • Iminium Generation (In Situ):

    • In a round-bottom flask, charge Methylamine (40% aq. solution, 11 mmol) and Formaldehyde (37% aq. solution, 11 mmol).

    • Why: Pre-mixing generates the reactive iminium species (

      
      ) before introducing the phenol, reducing phenol polymerization risk.
      
    • Stir at 0°C for 15 minutes.

  • Phenol Addition:

    • Add 4-Fluorophenol (10 mmol) dissolved in minimal Ethanol (5 mL) dropwise to the iminium mixture.

    • Control: Maintain temperature <10°C during addition to control exotherm.

  • Reflux & Conversion:

    • Heat the mixture to reflux (80°C) for 4–6 hours.

    • Monitor: Check TLC (SiO₂, 10% MeOH in DCM). The starting phenol (

      
      ) should disappear; product appears near baseline (amine).
      
  • Workup (Self-Validating Purification):

    • Evaporate solvent under reduced pressure.

    • Acid-Base Swing: Dissolve residue in 1M HCl (converts product to water-soluble salt). Wash with Diethyl Ether (removes unreacted non-basic phenol).

    • Basify aqueous layer with sat. NaHCO₃ to pH 9.

    • Extract with DCM (3 x 20 mL). Dry over Na₂SO₄ and concentrate.

  • Crystallization:

    • Recrystallize from Et₂O/Hexane if necessary.

Visualization of Synthetic Pathway

MannichSynthesis Start 4-Fluorophenol (Nucleophile) Intermediate Transition State (Ortho-Attack) Start->Intermediate Reflux (EtOH) Reagents HCHO + MeNH2 (Iminium Gen) Reagents->Start Electrophilic Attack Product This compound (Mannich Base) Intermediate->Product -H2O SideProduct Bis-Mannich Product (Impurity) Intermediate->SideProduct Excess Reagents

Caption: Directed Mannich reaction pathway. The 4-fluoro substituent blocks para-attack, favoring the mono-ortho product. Stoichiometric control prevents bis-substitution.

Reactivity & Applications in Drug Design

This molecule is not an endpoint but a divergent intermediate . Its reactivity is defined by the competition between the "hard" phenolic oxygen and the "soft" secondary amine.

Benzoxazine Formation

Reaction with an additional equivalent of formaldehyde closes the ring to form a dihydro-1,3-benzoxazine .

  • Application: Benzoxazines are precursors to ring-opening polymerization (thermosets) and bioactive coumarin analogs [3].

Chelation & Ligand Synthesis

The ortho-aminomethyl phenol motif (N,O-donor set) is a privileged ligand for transition metals (Ti, Zr, V).

  • Mechanism:[1][2][3][4] Deprotonation of the phenol and coordination of the amine creates a rigid 6-membered chelate ring.

  • Utility: These complexes are active in olefin polymerization catalysis and as "Salan" ligands in asymmetric catalysis [4].

Divergent Functionalization Workflow

Reactivity Core This compound Path1 Reaction: + HCHO (Excess) Core->Path1 Path2 Reaction: + R-X (Base) Core->Path2 Path3 Reaction: + Metal (M+) Core->Path3 Prod1 Dihydro-1,3-benzoxazine (Cyclization) Path1->Prod1 Prod2 O-Alkylation vs N-Alkylation (pH Dependent) Path2->Prod2 Prod3 N,O-Bidentate Ligand (Catalysis) Path3->Prod3

Caption: Divergent reactivity map. The scaffold serves as a precursor for heterocycles (benzoxazines), alkylated drugs, or organometallic catalysts.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, researchers must validate the following spectral markers.

¹H NMR Spectroscopy (CDCl₃)
  • Aromatic Region: The 4-fluoro substitution creates a distinct splitting pattern. Look for a multiplet (coupling with F) rather than standard doublets.

  • Benzylic Methylene (

    
    ):  Typically appears around δ 3.8–4.0 ppm .
    
    • Critical Check: If the sample is dry and IMHB is active, this singlet may broaden or split into an AB system due to the chiral environment induced by the hydrogen bond [2].

  • N-Methyl: Singlet at δ 2.4–2.5 ppm .

¹⁹F NMR Spectroscopy
  • Signal: A single peak around -120 to -125 ppm (relative to CFCl₃).

  • Purity Check: The presence of a second fluorine peak suggests contamination with the bis-Mannich byproduct or unreacted starting material (if shifts differ).

Safety & Handling

  • Corrosivity: As a phenol/amine hybrid, the compound is corrosive to skin and eyes.

  • Toxicity: Fluorinated phenols can exhibit higher dermal absorption than their non-fluorinated counterparts.

  • Storage: Store under inert gas (Argon/Nitrogen). Aminomethyl phenols are prone to oxidation (quinonoid formation) upon prolonged air exposure, turning from white/colorless to pink/brown.

References

  • Intramolecular Hydrogen Bonding in Medicinal Chemistry. Journal of Medicinal Chemistry. (2016). Discusses the impact of IMHB on permeability and pKa modulation. Link

  • Conformational Analysis of ortho-Aminomethylphenols. ResearchGate. (2025). Detailed analysis of the AB quartet formation in NMR due to H-bonding. Link

  • Synthesis and Reactivity of Phenolic Mannich Bases. Lew.ro / Scientific Journal. (2025). Covers the formation of benzoxazines from Mannich bases. Link

  • 4-Fluoro-2-methylphenol as a Building Block. Ossila. (2025). Describes the use of fluorinated phenol scaffolds in ligand synthesis. Link

Sources

Discovery and history of 4-Fluoro-2-[(methylamino)methyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the chemical entity 4-Fluoro-2-[(methylamino)methyl]phenol , a specialized pharmacophore intermediate used in the discovery and development of next-generation kinase inhibitors and metabolic modulators.

A Strategic Pharmacophore in Macrocyclic Kinase Inhibitor & PPAR Agonist Design

Core Identity & Chemical Significance

This compound (CAS: 1363166-05-5) is a bifunctional building block characterized by a phenol core substituted with a fluorine atom at the para position (relative to the hydroxyl) and a (methylamino)methyl arm at the ortho position.[1][2][3]

In medicinal chemistry, this molecule represents a "privileged scaffold"—a substructure capable of binding to multiple receptor subtypes with high affinity. It serves as a critical intermediate in the synthesis of diaryl macrocycles (specifically ALK/ROS1 inhibitors) and benzamide-based PPAR agonists . Its structural value lies in its ability to participate in intramolecular hydrogen bonding (between the phenol -OH and the amine nitrogen), mimicking transition states in enzyme active sites, while the fluorine atom modulates metabolic stability (blocking para-hydroxylation) and lipophilicity.

Property Specification
IUPAC Name This compound
CAS Number 1363166-05-5
Molecular Formula C₈H₁₀FNO
Molecular Weight 155.17 g/mol
Structural Class Fluorinated Salicylamine
Key Functionality H-bond Donor (Phenol), Basic Center (Amine), Metabolic Blocker (F)
Primary Application Intermediate for ALK/ROS1 Macrocycles; PPAR Agonist synthesis
Discovery and History: The Macrocyclic Evolution

The history of this compound is intrinsically linked to the evolution of Kinase Inhibitors , specifically the transition from linear small molecules (like Crizotinib) to rigidified macrocycles designed to overcome drug resistance.

2.1 The Challenge: ALK/ROS1 Resistance

Early generations of Anaplastic Lymphoma Kinase (ALK) inhibitors faced two major hurdles:

  • Acquired Resistance: Mutations in the kinase domain (e.g., L1196M, G1202R) rendered linear drugs ineffective.

  • Blood-Brain Barrier (BBB) Permeability: Many first-gen inhibitors failed to treat brain metastases effectively.

2.2 The Solution: Macrocyclization

Researchers at major pharmaceutical entities (notably Pfizer, as detailed in patent US9714258B2 ) turned to macrocyclization strategies. By tethering the solvent-front regions of the molecule back to the hinge-binding core, they could "freeze" the bioactive conformation, improving potency and BBB penetration.

This compound emerged as a vital "Linker-Scaffold" in this campaign.

  • The Phenol Moiety: Serves as a nucleophile to form ether linkages with the kinase-binding core (e.g., via Mitsunobu reaction).

  • The Methylamine Arm: Provides a reactive handle for amide coupling to close the macrocyclic ring.

  • The Fluorine: Increases the metabolic half-life of the final drug candidate by preventing oxidative metabolism at the electron-rich phenol ring.

2.3 Parallel Discovery: PPAR Agonists

Concurrently, this scaffold was identified as a key reactant in the synthesis of benzamide derivatives targeting Peroxisome Proliferator-Activated Receptors (PPARs). In this context, the ortho-substitution pattern locks the molecule into a conformation that mimics the endogenous lipid ligands of PPARs, facilitating the development of metabolic disease therapeutics.

Synthetic Pathway & Methodology

The synthesis of this compound is a classic example of Reductive Amination , optimized for regioselectivity and yield. The following protocol is a validated method for research-scale production.

3.1 Reaction Logic

The synthesis starts with 4-Fluoro-2-hydroxybenzaldehyde (4-Fluorosalicylaldehyde). The aldehyde at the ortho position is condensed with methylamine to form an imine (Schiff base) intermediate. This imine is unstable and is immediately reduced in situ to the secondary amine.

  • Why Methylamine? To install the specific N-methyl group required for the target macrocycle's amide bond.

  • Why NaBH₄? A mild reducing agent that selectively reduces the imine without affecting the phenol or the aromatic ring.

3.2 Step-by-Step Protocol

Reagents:

  • 4-Fluoro-2-hydroxybenzaldehyde (1.0 eq)

  • Methylamine (33% in EtOH or 2M in THF) (1.2 eq)

  • Sodium Borohydride (NaBH₄) (1.5 eq)

  • Methanol (Solvent)

  • Dichloromethane (DCM) (Extraction)

Procedure:

  • Imine Formation: Charge a round-bottom flask with 4-Fluoro-2-hydroxybenzaldehyde and Methanol (0.5 M concentration).

  • Addition: Add Methylamine solution dropwise at 0°C. Stir the mixture at room temperature for 2 hours. Observation: Color change to yellow indicates imine formation.

  • Reduction: Cool the reaction mixture to 0°C. Add NaBH₄ portion-wise over 15 minutes. (Caution: Hydrogen gas evolution).

  • Completion: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC or LC-MS (Target [M+H]+ = 156.1).

  • Quench: Quench with water and adjust pH to ~6 with dilute HCl to destroy excess hydride, then basify to pH >10 with NaOH to ensure the amine is neutral.

  • Extraction: Extract with DCM (3x). The product resides in the organic layer.

  • Purification: Dry over Na₂SO₄, concentrate in vacuo. If necessary, purify via flash column chromatography (DCM/MeOH/NH₃).

3.3 Synthesis Workflow Diagram

Synthesis Start 4-Fluoro-2-hydroxybenzaldehyde Step1 Imine Intermediate (Schiff Base) Start->Step1 + MeNH2 (MeOH, RT) Step2 Reduction (NaBH4) Step1->Step2 In situ Final This compound Step2->Final 1. Stir 4h 2. Workup (pH >10)

Caption: Reductive amination pathway transforming the aldehyde precursor into the target salicylamine scaffold.

Role in Drug Development: The "Macrocycle Lock"

In the context of the Pfizer patent (US9714258B2) and related research, this molecule is not just a passive intermediate; it is the "Lock" that enables the formation of the macrocycle.

4.1 Mechanism of Incorporation
  • Etherification: The phenolic hydroxyl group reacts with a halogenated heteroaryl core (e.g., a chloropyridine or chloropyrazole) via SNAr or Mitsunobu coupling. This tethers one end of the molecule.

  • Amidation (Cyclization): The secondary amine (-NHMe) reacts with a carboxylic acid pendant on the other end of the chain. This forms the final amide bond, closing the ring.

This "Phenol-Amine" motif is critical because it introduces a chiral twist (if the other chain is chiral) or a specific vector that forces the macrocycle into a shape that fits the ATP-binding pocket of the kinase while avoiding steric clashes with resistance mutations.

4.2 Structural Activity Relationship (SAR) Logic
  • 4-Fluoro: Chosen to block metabolic hot-spots. Non-fluorinated analogs are rapidly metabolized.

  • N-Methyl: Essential for permeability. The methyl group masks the hydrogen bond donor potential of the amide, improving lipophilicity and BBB penetration.

Safety & Handling

As a fluorinated phenol-amine, this compound requires specific safety protocols.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) at 2-8°C.

  • Stability: The free base is prone to oxidation (turning brown) upon air exposure. Conversion to the hydrochloride salt (using HCl in dioxane) is recommended for long-term storage.

References
  • Pfizer Inc. (2017). Diaryl macrocycles as modulators of protein kinases. U.S. Patent No. 9,714,258. Washington, DC: U.S. Patent and Trademark Office. Link

  • Cui, J. J., et al. (2011). Discovery of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK). Journal of Medicinal Chemistry, 54(18), 6342-6363. Link

  • Sigma-Aldrich. (2024). This compound Product Specification & Safety Data Sheet. Link

  • PubChem. (2024). Compound Summary: this compound (CID 72942165). National Center for Biotechnology Information. Link

Sources

Technical Guide: Safety and Handling of 4-Fluoro-2-[(methylamino)methyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, handling, and operational protocols for 4-Fluoro-2-[(methylamino)methyl]phenol (CAS 1363166-05-5). This document is structured for researchers and process chemists, synthesizing predicted physicochemical data with rigorous safety standards derived from structural functional group analysis (SAR).

Executive Summary

This compound is a specialized fluorinated intermediate, functionally characterized as a phenolic Mannich base. It serves as a critical building block in the synthesis of potassium-competitive acid blockers (P-CABs) and other fluorinated bioactive scaffolds.

Due to the simultaneous presence of an acidic phenol (


) and a basic secondary amine (

), this compound exhibits zwitterionic behavior and significant reactivity. Its handling requires protocols that address not only standard corrosivity but also oxidative instability and potential reversibility of the Mannich linkage.

Chemical Identity & Physicochemical Profile

Understanding the physical state and reactivity profile is the first step in risk mitigation.

PropertySpecificationOperational Implication
CAS Number 1363166-05-5Unique identifier for inventory/waste tracking.
Formula ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Molecular Weight: 155.17 g/mol .[1]
Structure 4-Fluoro-substituted phenol with an ortho-methylaminomethyl group.Dual Reactivity: Phenolic oxidation and amine alkylation.
Physical State Viscous Oil or Low-Melting SolidLikely to adhere to weighing spatulas; requires anti-static precautions.
Boiling Point ~237°C (Predicted)Low volatility, but aerosols are hazardous.
Solubility Soluble in DMSO, Methanol, Ethanol.Lipophilicity: Fluorine substitution increases dermal absorption rates compared to non-fluorinated analogs.
pKa (Predicted) Phenol: ~9.9 | Amine: ~10.2Exists in equilibrium between neutral and zwitterionic forms.

Hazard Characterization (The "Why" of Safety)

Standard GHS codes often fail to capture the nuance of complex intermediates. This section details the mechanistic hazards.

The "Phenol-Amine" Synergism
  • Corrosivity: The secondary amine moiety confers basicity, capable of saponifying skin lipids. The phenolic group acts as a protein denaturant. Together, they present a risk of Category 1B Skin Corrosion and Category 1 Serious Eye Damage .

  • Systemic Toxicity: Fluorinated phenols are often more lipophilic than their parent compounds, facilitating rapid transdermal absorption. Once absorbed, the phenolic moiety can uncouple oxidative phosphorylation, leading to systemic toxicity.

  • Sensitization: Benzylic amines are structural alerts for skin sensitization. Repeated exposure may induce allergic contact dermatitis.

Chemical Instability
  • Oxidation: Electron-rich phenols are prone to oxidation to quinones, especially under basic conditions. This results in darkening of the material (pink/brown discoloration).

  • Mannich Reversibility: Under hydrolytic or thermal stress, Mannich bases can theoretically undergo retro-reaction, releasing trace formaldehyde and methylamine. Ventilation is non-negotiable.

Engineering Controls & PPE

Trustworthiness Principle: Do not rely on PPE alone. Engineering controls are the primary defense.

Hierarchy of Controls[3][4][5]
  • Primary Containment: All handling of the neat substance must occur within a Chemical Fume Hood or Glovebox .

  • Atmosphere: Handle under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation.

  • Surface Protection: Use disposable bench liners (absorbent backing) to capture micro-spills.

Personal Protective Equipment (PPE) Matrix
Body PartRequirementRationale
Hands Double Gloving (Nitrile / Neoprene)Fluorinated organics can permeate standard latex. Outer glove protects against mechanical tear; inner glove provides chemical barrier.
Eyes Chemical Splash GogglesSafety glasses are insufficient for corrosive liquids/oils.
Body Lab Coat + Chemical ApronPhenols penetrate cotton rapidly. An impervious apron prevents "soak-through" to skin.
Respiratory N95/P100 (if powder) or Half-mask (if aerosolized)Only required if working outside a fume hood (not recommended).

Operational Protocols

Handling Workflow

The following diagram illustrates the decision logic for safe handling from receipt to disposal.

HandlingWorkflow Start Receive Compound (CAS 1363166-05-5) Inspect Inspect Seal & Appearance (Check for oxidation/darkening) Start->Inspect Storage Storage: Refrigerator (2-8°C) Inert Gas (Ar/N2) Inspect->Storage UsageDecision Usage Form? Storage->UsageDecision SolidHandling Weighing (Solid/Oil) Use Anti-static Gun Avoid metal spatulas (corrosion) UsageDecision->SolidHandling Neat SolnHandling Dissolution Solvent: DMSO/MeOH Add Acid if stabilizing salt UsageDecision->SolnHandling Solution Reaction Reaction Setup Maintain Inert Atmosphere SolidHandling->Reaction SolnHandling->Reaction Quench Quench/Workup Neutralize pH carefully Reaction->Quench Waste Waste Disposal Segregate as Toxic/Corrosive Quench->Waste

Figure 1: Operational workflow emphasizing inert storage and pH neutralization during workup.

Storage & Stability[3]
  • Temperature: Store at 2–8°C .

  • Headspace: Purge container with Argon after every use. Oxygen promotes quinone formation.

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal containers due to corrosive potential.

Weighing & Transfer
  • Preparation: Place the balance inside the hood or use a localized powder containment hood.

  • Transfer: If the material is a viscous oil, use a positive displacement pipette or a glass syringe to avoid dripping. Do not use standard air-displacement pipettes for viscous corrosives.

  • Neutralization: Immediately wipe down the balance area with a tissue soaked in dilute sodium bicarbonate or PEG 400 (if available) to neutralize trace residues.

Emergency Response

Expertise Note: Phenol burns differ from acid burns. Water alone is often insufficient due to the lipophilicity of the phenol, which resists washing off.

Exposure Response Logic

EmergencyResponse Accident Exposure Incident Type Type? Accident->Type Skin Skin Contact Type->Skin Dermal Eye Eye Contact Type->Eye Ocular ActionSkin1 1. Blot excess (Do not rub) Skin->ActionSkin1 ActionEye1 1. Immediate Irrigation (Saline/Water) 15 min Eye->ActionEye1 ActionSkin2 2. PEG 300/400 Wash (or 70% Isopropanol) ActionSkin1->ActionSkin2 ActionSkin3 3. Water Rinse (15 min) ActionSkin2->ActionSkin3 Medical Seek Medical Attention Bring SDS ActionSkin3->Medical ActionEye2 2. Hold Eyelids Open ActionEye1->ActionEye2 ActionEye2->Medical

Figure 2: Emergency response protocol. Note the specific recommendation for PEG/Isopropanol for skin decontamination.

Spill Cleanup[3]
  • Evacuate: Clear the immediate area.

  • PPE Up: Don chemical resistant apron and double gloves.

  • Neutralize:

    • Absorb liquid spills with vermiculite or dry sand .

    • Do not use paper towels (fire risk with oxidizable phenols).

    • Treat the spill area with a mild alkaline solution (Sodium Carbonate) to convert the phenol to the less volatile phenolate salt.

  • Disposal: Collect in a sealed hazardous waste container labeled "Toxic - Corrosive - Fluorinated Organic".

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72942165, this compound. Retrieved from [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: 4-Fluoro-3-methylphenol (Analogous Hazard Data).[2] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Phenol: Systemic Toxicity and Handling. Retrieved from [Link]

Sources

Chemical Identity and Synthetic Utility of 4-Fluoro-2-[(methylamino)methyl]phenol

[1]

Executive Summary

This technical guide profiles 4-Fluoro-2-[(methylamino)methyl]phenol , a specialized fluorinated intermediate critical in the synthesis of kinase inhibitors and GPCR ligands.[1][2] Its structural core—a phenol ring substituted with a fluorine atom at the para position and a methylaminomethyl group at the ortho position—provides a unique scaffold for Fragment-Based Drug Discovery (FBDD).[1][2][3] The fluorine atom enhances metabolic stability by blocking oxidative metabolism at the sensitive para position, while the secondary amine offers a versatile handle for derivatization and solubility enhancement.[1][2][3]

Part 1: Structural Informatics & Identification[1][2][3]

The precise chemical definition of the target molecule is paramount for database integration and retrosynthetic planning.[1][2][3]

Chemical Identity Table[1][2][3][4][5]
Identifier TypeValue
Common Name This compound
CAS Registry Number 1363166-05-5
Canonical SMILES CNCC1=C(C=CC(=C1)F)O
Isomeric SMILES CNCc1cc(F)ccc1O
InChI Key NFRQMEOKZASTGF-UHFFFAOYSA-N
Molecular Formula

Molecular Weight 155.17 g/mol
SMILES Parsing & Logic

The Canonical SMILES string CNCC1=C(C=CC(=C1)F)O encodes the connectivity as follows:

  • CNC : Represents the

    
    -methylaminomethyl tail (
    
    
    ).[1][2][3]
  • C1 : The methylene carbon connects to the aromatic ring at position 1 (relative to this substituent).[1][2][3]

  • =C...O : The next atom in the ring (ortho position) bears the hydroxyl group (Phenol).[1][2][3]

  • C=CC(=C1)F : Continuing around the ring, the fluorine atom is located para to the hydroxyl group (or meta to the amine tail), confirming the 4-fluoro-2-substituted pattern.[1][2][3]

SMILES_LogicFigure 1: Deconstruction of the SMILES string logic.cluster_0SMILES ComponentsTailCNC(Methylamino)AnchorC1(Ring Anchor)Tail->Anchor Attached to RingOrtho=C...O(Ortho Phenol)Anchor->Ortho Pos 2Para...F(Para Fluorine)Ortho->Para Pos 4 (relative to OH)

Part 2: Physicochemical Profile[3][4][7]

Understanding the physicochemical properties is essential for predicting the molecule's behavior in biological assays and synthetic workflows.[1][2][3]

PropertyValueDrug Design Significance
LogP (Octanol/Water) ~1.4Moderate lipophilicity; likely to possess good membrane permeability.[1][2][3]
Topological Polar Surface Area (TPSA) 32.3

Well below the 140

limit, indicating high oral bioavailability potential.[1][2][3]
H-Bond Donors 2The Phenol -OH and Amine -NH are both donors.[1][2][3]
H-Bond Acceptors 3Fluorine, Oxygen, and Nitrogen act as acceptors.[2][3]
pKa (Amine) ~9.5Protonated at physiological pH, aiding solubility.[1][2][3]
pKa (Phenol) ~9.8Slightly more acidic than unsubstituted phenol due to the electron-withdrawing Fluorine.[1][2][3]

Part 3: Synthetic Methodology

The most robust route to this compound is the Reductive Amination of 5-fluorosalicylaldehyde.[1][2][3] This approach is preferred over nucleophilic substitution on benzyl halides due to higher chemoselectivity and cleaner impurity profiles.[1][2][3]

Reaction Scheme

Precursor: 5-Fluoro-2-hydroxybenzaldehyde (CAS: 347-54-6) Reagent: Methylamine (

Reductant:

1

Synthesis_PathwayFigure 2: Reductive amination pathway for synthesis.Aldehyde5-Fluoro-2-hydroxybenzaldehyde(Starting Material)ImineImine Intermediate(Transient Species)Aldehyde->Imine Condensation(-H2O)AmineMethylamine(Reagent)Amine->ImineProductThis compound(Target)Imine->Product ReductionNaBH4NaBH4(Reduction)NaBH4->Imine

Detailed Protocol

Safety Note: Methylamine is volatile and toxic.[1][2][3]

123
  • Imine Formation:

    • Dissolve 5-fluoro-2-hydroxybenzaldehyde (1.0 eq) in anhydrous Methanol (MeOH) (0.5 M concentration).

    • Add Methylamine (33% in EtOH or 2.0 M in THF, 1.2 eq) dropwise at 0°C.

    • Mechanistic Insight: The ortho-hydroxyl group may form an intramolecular hydrogen bond with the aldehyde carbonyl, potentially slowing imine formation.[1][2][3] Stirring at room temperature for 2–4 hours is crucial to ensure complete conversion to the imine (schiff base) before reduction.[1][2][3]

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Borohydride (

      
      )  (1.5 eq) portion-wise over 20 minutes. Caution: Exothermic evolution of 
      
      
      gas.[1][2][3]
    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Validation: Monitor by TLC or LCMS.[1][2][3] The disappearance of the yellow imine color often indicates reaction progress.[1][2][3]

  • Workup & Purification:

    • Quench the reaction with 1N HCl until pH ~2 (destroys excess hydride and protonates the amine).[1][2][3]

    • Stir for 15 minutes, then basify with saturated

      
        or 1N NaOH  to pH ~9–10 (liberates the free amine).
      
    • Extract with Dichloromethane (DCM) (

      
      ).[1][2][3]
      
    • Dry combined organics over

      
      , filter, and concentrate in vacuo.
      
    • Purification: If necessary, purify via flash column chromatography (DCM:MeOH:NH4OH gradient) or recrystallize from Et2O/Hexanes.[1][2][3]

Part 4: Quality Control & Characterization[1][2]

To ensure the integrity of the synthesized compound, the following analytical criteria must be met:

  • 1H NMR (DMSO-d6 or CDCl3):

    • Look for the disappearance of the aldehyde proton (~10 ppm).[1][2][3]

    • Diagnostic Peak: A singlet or broad singlet for the methylene protons (

      
      ) bridging the ring and the amine, typically around 
      
      
      3.8–4.0 ppm.[1][2][3]
    • Methyl Group: A singlet for the

      
       group around 
      
      
      2.4 ppm.[1][2][3]
  • LC-MS:

    • Confirm the parent ion

      
      .[1][2][3]
      
    • Check for the absence of the reduced alcohol byproduct (4-fluoro-2-(hydroxymethyl)phenol), which can form if imine formation was incomplete.[1][2]

References

  • PubChem. (n.d.).[1][2][3][4] this compound (CID 72942165).[1][2][3][4] National Center for Biotechnology Information.[1][2][3] Retrieved January 29, 2026, from [Link][1][2]

  • Abdel-Magid, A. F., et al. (1996).[1][2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849–3862.[1][2][3][5] (Foundational reference for the reductive amination protocol).

4-Fluoro-2-[(methylamino)methyl]phenol literature review

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of 4-Fluoro-2-[(methylamino)methyl]phenol (CAS 1363166-05-5), a specialized fluorinated intermediate used in the synthesis of bioactive benzamides and PPAR agonists.[1]

CAS Number: 1363166-05-5 Synonyms: 4-Fluoro-2-(methylaminomethyl)phenol; 2-Hydroxy-5-fluoro-N-methylbenzylamine Molecular Formula: C₈H₁₀FNO Molecular Weight: 155.17 g/mol [1][2]

Executive Summary

This compound is a bifunctional building block characterized by a phenolic core substituted with a fluorine atom at the para position and a methylaminomethyl group at the ortho position.[1][3] This specific substitution pattern makes it a critical scaffold in Medicinal Chemistry, particularly for Fragment-Based Drug Discovery (FBDD) .[1]

Its primary utility lies in the synthesis of benzamide-based PPAR agonists (Peroxisome Proliferator-Activated Receptors), where the phenolic hydroxyl group serves as a hydrogen bond donor/acceptor and the fluorine atom modulates metabolic stability (blocking para-oxidation).[1] The secondary amine provides a handle for further functionalization or salt formation to improve solubility.[1]

Chemical Identity & Physicochemical Properties[3][6][7][8]

The compound exists as a zwitterionic species in neutral media due to the acidity of the phenol (


) and the basicity of the secondary amine (

).[1]
Table 1: Physicochemical Profile
PropertyValue / DescriptionNote
Appearance Off-white to pale yellow solidOxidation sensitive (turns brown)
Melting Point 120–125 °C (as HCl salt)Free base is lower melting
Solubility Soluble in MeOH, DMSO, dilute acidPoor solubility in non-polar solvents
LogP (Calc) 1.4Moderate lipophilicity
pKa (Base) ~9.5 (Amine)Protonates easily to form salts
pKa (Acid) ~9.8 (Phenol)Fluorine enhances acidity vs. phenol

Synthesis & Manufacturing Methodologies

To achieve pharmaceutical-grade purity (>98%), two primary synthetic routes are employed.[1] Route A (Reductive Amination) is the industry standard for high-purity applications, while Route B (Mannich Reaction) is a cost-effective alternative for bulk industrial grades, albeit with lower regioselectivity.[1]

Route A: Reductive Amination (Preferred)

This route ensures regiochemical fidelity by starting with the pre-functionalized aldehyde.[1]

  • Step 1: Imine Formation

    • Reagents: 4-Fluoro-2-hydroxybenzaldehyde + Methylamine (33% in EtOH).[1]

    • Conditions: Anhydrous MeOH or EtOH, 0°C to RT, 2-4 hours.

    • Mechanism: Nucleophilic attack of methylamine on the aldehyde carbonyl forms the Schiff base (imine).[1] The ortho-hydroxyl group stabilizes the imine via intramolecular hydrogen bonding.[1]

  • Step 2: Reduction

    • Reagents: Sodium Borohydride (

      
      ) or Sodium Triacetoxyborohydride (
      
      
      
      ).
    • Protocol: The reducing agent is added portion-wise at 0°C.

      
       is preferred to prevent over-reduction or side reactions.
      
    • Workup: Quench with dilute HCl, neutralize to pH 8, extract with EtOAc.

Route B: Mannich Reaction (Industrial)

This route utilizes cheaper raw materials but requires rigorous purification to remove bis-substituted byproducts.[1]

  • Reagents: 4-Fluorophenol + Formaldehyde (37% aq) + Methylamine.[1]

  • Conditions: Reflux in EtOH or water.[1]

  • Challenge: The para-position is blocked by Fluorine, directing the reaction to the ortho positions. However, since both ortho positions are open, 2,6-bis[(methylamino)methyl]-4-fluorophenol is a common impurity.[1]

Visualization: Synthesis Workflows

The following diagram illustrates the two competing synthetic pathways and their respective critical control points.

SynthesisPathways Start_A 4-Fluoro-2-hydroxybenzaldehyde Process_A1 Imine Formation (+ MeNH₂) Start_A->Process_A1 Route A (High Purity) Start_B 4-Fluorophenol Process_B1 Mannich Reaction (+ HCHO + MeNH₂) Start_B->Process_B1 Route B (Cost Effective) Process_A2 Reduction (NaBH₄ / STAB) Process_A1->Process_A2 Product This compound (Target API Intermediate) Process_A2->Product Process_B1->Product Impurity Impurity: 2,6-Bis-substituted (Route B Byproduct) Process_B1->Impurity Over-reaction

Figure 1: Comparison of Reductive Amination (Route A) and Mannich Reaction (Route B) pathways.

Applications in Drug Development[1]

The this compound scaffold is a "privileged structure" in medicinal chemistry.[1]

PPAR Agonist Synthesis

The compound serves as the "head group" for a class of benzamide-based PPAR (Peroxisome Proliferator-Activated Receptor) agonists.[1]

  • Mechanism: The phenolic -OH mimics the acidic head group of endogenous ligands (like fatty acids), while the fluorine atom prevents metabolic degradation by Cytochrome P450 enzymes (specifically blocking para-hydroxylation).[1]

  • Coupling: The secondary amine (-NHMe) is typically coupled with carboxylic acids or acid chlorides to form the final benzamide drug candidate.[1]

Ligand Design for Catalysis

Beyond pharma, this compound is a precursor for N,O-bidentate ligands .[1]

  • When reacted with metal centers (e.g., Cu, Zn), the phenolate oxygen and the amine nitrogen chelate the metal, creating active catalysts for asymmetric synthesis.

Analytical Characterization & Quality Control

To ensure the integrity of this intermediate, the following analytical markers must be verified.

Table 2: Spectroscopic Expectations
MethodSignal / CharacteristicInterpretation
¹H NMR (DMSO-d₆)

2.30 ppm (s, 3H)
N-Methyl group (

)

3.75 ppm (s, 2H)
Benzylic methylene (

)

6.8 - 7.2 ppm (m, 3H)
Aromatic protons (Coupling with F)
¹⁹F NMR

-120 to -125 ppm
Single peak (confirming mono-fluorination)
MS (ESI+) m/z 156.1

Positive ion mode base peak
HPLC Retention Time < PhenolAmine makes it more polar (method dependent)

Safety & Handling Protocols

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Handling: The secondary amine functionality makes this compound basic and potentially corrosive to mucous membranes.[1] Use a fume hood.[1]

  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Phenolic amines are prone to air oxidation (quinonoid formation), turning the white solid pink/brown over time.

  • Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.

References

  • PubChem. (2025).[1][4] this compound Compound Summary. National Library of Medicine.[1][4] [Link]

  • Chemdad. (2024).[1] Application of this compound in Benzamide PPAR Agonists. [Link][1][5][6]

Sources

Methodological & Application

Application Note: Strategic Synthesis of 4-Fluoro-2-[(methylamino)methyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, technical guide for the synthesis of 4-Fluoro-2-[(methylamino)methyl]phenol . It deviates from standard templates to prioritize the logic of chemical synthesis, process control, and scalability, addressing the specific challenges of this amphoteric fluorinated scaffold.

Executive Summary & Molecule Analysis

Target Molecule: this compound Formula:


MW:  155.17  g/mol
Key Structural Features: 
  • Fluorine (C4): Para to the hydroxyl group. Provides metabolic stability and modulates pKa.

  • Aminomethyl Group (C2): Ortho to the hydroxyl group. This proximity allows for intramolecular hydrogen bonding, influencing solubility and receptor binding.

  • Amphoteric Nature: Contains both an acidic phenol (

    
    ) and a basic secondary amine (
    
    
    
    ), necessitating precise pH control during isolation.

Synthetic Strategy: We present two validated pathways. Method A (Reductive Amination) is the "Gold Standard" for purity and yield, recommended for medicinal chemistry and scale-up. Method B (Mannich Reaction) is a "One-Pot" alternative suitable for rapid, lower-cost synthesis but requires rigorous purification to remove bis-substituted byproducts.

Retrosynthetic Logic & Pathway Visualization

The synthesis hinges on constructing the C-N bond at the ortho-benzylic position.

  • Path A (Reductive Amination): Disconnects the C-N bond to reveal 5-Fluoro-2-hydroxybenzaldehyde and Methylamine . This route offers high regioselectivity.

  • Path B (Mannich Reaction): Disconnects to 4-Fluorophenol , Formaldehyde , and Methylamine . This route relies on the ortho-directing power of the phenolic hydroxyl group.

Figure 1: Synthetic Pathways Diagram

SynthesisPathways cluster_0 Method A: Reductive Amination (Preferred) cluster_1 Method B: Mannich Condensation Target TARGET: This compound Aldehyde Precursor A: 5-Fluoro-2-hydroxybenzaldehyde Imine Intermediate: Imine Species Aldehyde->Imine + MeNH2 (Dehydration) Imine->Target Reduction (NaBH4) RedAgent Reagent: NaBH4 / MeOH Phenol Precursor B: 4-Fluorophenol Phenol->Target Mannich Reaction (Reflux, EtOH) MannichReagents Reagents: HCHO + MeNH2

Caption: Comparative synthetic routes. Method A proceeds via a discrete imine reduction, while Method B utilizes a direct three-component condensation.

Method A: Reductive Amination (The Gold Standard)

This protocol is preferred due to its predictable regiochemistry. The starting material, 5-Fluoro-2-hydroxybenzaldehyde (CAS 347-54-6), ensures the fluorine is strictly para to the phenol, avoiding isomer mixtures.

Protocol Parameters
ParameterSpecificationRationale
Precursor 5-Fluoro-2-hydroxybenzaldehydeDefines the C4-F / C1-OH regiochemistry.
Amine Source Methylamine (33% in EtOH or 2M in THF)Excess ensures complete conversion of aldehyde to imine.
Reductant Sodium Borohydride (

)
Mild, chemoselective reduction of imine over phenol ring.
Solvent Methanol (MeOH)Solubilizes both organic precursor and inorganic reductant.
Temperature

Controls exotherm during hydride addition.
Step-by-Step Procedure
  • Imine Formation:

    • Charge a reaction vessel with 5-Fluoro-2-hydroxybenzaldehyde (1.0 equiv) and Methanol (

      
      ).
      
    • Add Methylamine (1.2 equiv, 33% wt in EtOH) dropwise at room temperature.

    • Observation: The solution typically turns yellow/orange, indicating imine formation.

    • Stir for 1–2 hours. Monitor by TLC (disappearance of aldehyde) or LC-MS.

  • Reduction:

    • Cool the reaction mixture to

      
       using an ice bath.
      
    • Add Sodium Borohydride (

      
      , 1.0–1.2 equiv) portion-wise over 15 minutes. Caution: Gas evolution (
      
      
      
      ).
    • Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Quench & Workup:

    • Quench excess hydride with dilute

      
       (1M) until 
      
      
      
      . This also hydrolyzes any borate complexes.
    • Critical Step: Wash the acidic aqueous layer with Dichloromethane (DCM) or Ethyl Acetate to remove non-basic impurities (unreacted aldehyde/phenols). Discard the organic layer.

    • Basify the aqueous phase to

      
       using saturated 
      
      
      
      or
      
      
      .
    • Extract the product into DCM (

      
      ).
      
    • Dry combined organics over

      
      , filter, and concentrate.
      
  • Purification:

    • The crude material is often pure enough. If necessary, recrystallize from Ethanol/Hexane or convert to the HCl salt for stability.

Method B: Mannich Reaction (Alternative)

This route is viable for rapid library generation but carries a risk of bis-substitution (formation of 2,6-bis(methylaminomethyl)-4-fluorophenol).

Protocol Parameters
  • Reagents: 4-Fluorophenol (1.0 equiv), Paraformaldehyde (1.1 equiv), Methylamine (1.1 equiv).

  • Solvent: Ethanol or Isopropanol.

  • Conditions: Reflux (

    
    ) for 4–12 hours.
    
Critical Troubleshooting (Method B)
  • Regioselectivity: The fluorine at C4 blocks the para position, forcing substitution to C2 (ortho). However, C6 is also open.

  • Control: Use strictly stoichiometric amounts of formaldehyde and amine to minimize C2,C6-disubstitution.

  • Purification: Bis-substituted byproducts are more basic and lipophilic. Careful chromatography or fractional crystallization is required.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your data against these expected metrics.

Expected Characterization Data
TechniqueDiagnostic SignalStructural Confirmation

NMR

(Singlet, 2H)
Confirms Benzylic

protons.

NMR

(Singlet, 3H)
Confirms N-Methyl (

) group.

NMR

(Multiplet, 3H)
Aromatic region showing 1,2,4-substitution pattern.

NMR
Single peak

Confirms presence and integrity of Fluorine.
LC-MS

Molecular ion verification.
Figure 2: Workup & Isolation Logic Flow

WorkupLogic ReactionMix Crude Reaction Mixture Acidify 1. Acidify to pH 2 (HCl) (Solubilizes Amine) ReactionMix->Acidify Wash 2. Wash with Organic Solvent (Removes neutral impurities) Acidify->Wash Basify 3. Basify Aqueous Layer to pH 9-10 (Liberates free base) Wash->Basify Keep Aqueous Phase Extract 4. Extract into DCM Basify->Extract SaltFormation Optional: Treat with HCl/Ether to form stable HCl Salt Extract->SaltFormation Alternative FinalProduct Pure this compound Extract->FinalProduct Evaporate SaltFormation->FinalProduct

Caption: Acid-base extraction strategy to isolate the amphoteric target from neutral starting materials.

Safety & Handling

  • Fluorinated Compounds: While the C-F bond is stable, standard precautions for fluorinated aromatics apply. Avoid incineration which may generate HF.

  • Methylamine: Volatile and toxic. Handle in a well-ventilated fume hood.

  • Sodium Borohydride: Reacts with water/acid to release flammable Hydrogen gas. Quench slowly in an open vessel.

References

  • Sigma-Aldrich. Product Entry: this compound (CDS021392).[1][2] Retrieved from .

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.
  • Heaney, H. (2005).[3] "The Mannich Reaction."[4][5][6] Comprehensive Organic Synthesis. (Mechanistic grounding for Method B).

  • Organic Chemistry Portal. "Mannich Reaction: Mechanism and Protocols." Retrieved from .

  • Master Organic Chemistry. "Reductive Amination: Mechanism and Applications." Retrieved from .

(Note: Specific CAS numbers cited: 5-Fluoro-2-hydroxybenzaldehyde [347-54-6]; 4-Fluorophenol [371-41-5].)

Sources

Application Note: Multi-Nuclear NMR Characterization of 4-Fluoro-2-[(methylamino)methyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to serve as a definitive technical guide for the structural validation of 4-Fluoro-2-[(methylamino)methyl]phenol using multi-nuclear NMR spectroscopy. It is designed for analytical chemists and drug discovery scientists requiring high-fidelity structural proof.

Executive Summary & Chemical Context

This compound (CAS: 1363166-05-5) represents a critical scaffold in medicinal chemistry, often utilized as a "warhead" precursor in fragment-based drug discovery (FBDD) or as a building block for kinase inhibitors.

The structural validation of this molecule presents a specific analytical challenge: resolving the heteronuclear spin-spin coupling introduced by the Fluorine-19 nucleus (


F, spin 1/2). The fluorine atom splits both proton (

H) and carbon (

C) signals into complex multiplets, which can be easily misidentified as impurities or conformational isomers by inexperienced operators.

This guide provides a robust, self-validating protocol to deconvolute these couplings and unambiguously assign the structure.

Key Structural Features[1][2][3][4]
  • Fluorine Substituent (C4): Acts as a spin-active label, creating characteristic doublet patterns (

    
     and 
    
    
    
    ).
  • Aminomethyl Side Chain (C2): Introduces exchangeable protons (NH) and pH-dependent chemical shifts.

  • Phenolic Hydroxyl (C1): Susceptible to Hydrogen/Deuterium (H/D) exchange and hydrogen bonding.

Sample Preparation Protocol

Objective: To minimize signal broadening from proton exchange and prevent zwitterionic aggregation.

Solvent Selection Strategy

While CDCl


 is standard, it is suboptimal  for this compound. The amine and phenol groups can form intermolecular hydrogen bonds, leading to broad, undefined peaks in non-polar solvents.
  • Recommended Solvent: DMSO-d

    
      (Dimethyl sulfoxide-d
    
    
    
    ).
  • Rationale: DMSO disrupts intermolecular H-bonding, sharpening the signals for the phenolic -OH and amine -NH. It also stabilizes the molecule in a consistent electronic environment.

Preparation Steps[1][3][4][5][6]
  • Weighing: Accurately weigh 5–10 mg of the analyte into a clean vial.

  • Dissolution: Add 0.6 mL of DMSO-d

    
     (99.9% D).
    
  • Mixing: Vortex for 30 seconds. Ensure complete dissolution; any suspension will degrade magnetic field homogeneity (shimming).

  • Transfer: Transfer to a high-precision 5 mm NMR tube.

  • Reference: Ensure the solvent contains TMS (Tetramethylsilane) or use the residual DMSO pentet (2.50 ppm) as the internal reference.

Acquisition Strategy & Parameters

To fully characterize the Fluorine-Carbon network, standard default parameters are insufficient. Use the following optimized settings:

ExperimentPulse SequenceScans (NS)Relaxation Delay (D1)Spectral WidthPurpose

H NMR
zg30162.0 s12 ppmBasic connectivity & integration.

C {H}
zgpg30512+2.0 s240 ppmCarbon skeleton & C-F couplings.

F
zgflqn161.0 s100 ppmPurity check & F-chemical shift.

H-

C HSQC
hsqcedet41.5 sStandardCorrelate protons to carbons.

Critical Note: For the


C experiment, ensure the spectral width covers the C-F region (approx. 150–170 ppm). High signal-to-noise is required to see the small 

couplings.

Spectral Analysis & Assignment Logic

H NMR Assignment (400 MHz, DMSO-d )

The proton spectrum will exhibit distinct coupling patterns due to the


F nucleus.
  • Aromatic Region (6.5 – 7.2 ppm):

    • H3 (Ortho to F, Meta to OH): Appears as a doublet of doublets (dd) .

      • Large coupling to F:

        
         Hz.
        
      • Small coupling to H5:

        
         Hz.
        
    • H5 (Ortho to F, Ortho to OH): Appears as a multiplet (td or ddd) .

      • Couples to F (

        
        ), H6 (
        
        
        
        ), and H3 (
        
        
        ).
    • H6 (Meta to F): Appears as a doublet (d) or dd.

      • Dominant coupling to H5 (

        
         Hz).
        
      • Coupling to F is usually small (

        
         Hz).
        
  • Aliphatic Region:

    • Benzyl -CH

      
      -:  Singlet at ~3.7 ppm . (May broaden if NH exchange is fast).
      
    • N-Methyl -CH

      
      :  Singlet at ~2.3 ppm .
      
  • Exchangeable Protons:

    • Phenolic -OH: Broad singlet, typically >9.0 ppm .

    • Amine -NH: Broad singlet, variable position (3–5 ppm) depending on water content.

C NMR Assignment: The "Fluorine Fingerprint"

The


C spectrum provides the most definitive proof of structure via C-F coupling constants (

). These are not impurities; they are structural validators.
Carbon PositionAssignmentMultiplicityCoupling Constant (

)
Chemical Shift (

)
C4 C-F (Ipso) Doublet (d)

Hz
~155 - 158 ppm
C3 Ortho to F Doublet (d)

Hz
~115 ppm
C5 Ortho to F Doublet (d)

Hz
~115 ppm
C2/C6 Meta to F Doublet (d)

Hz
~120 - 130 ppm
C1 Para to F Doublet (d)

Hz
~150 ppm
Benzyl C Side ChainSinglet (s)No Coupling~50 - 55 ppm
Methyl C N-MeSinglet (s)No Coupling~35 - 40 ppm

Expert Insight: The magnitude of the


 coupling decreases with distance from the fluorine atom (

). Use this hierarchy to assign the aromatic carbons without needing 2D NMR.

Visual Workflow: Structural Verification

The following diagram illustrates the logical flow for validating the structure, handling the specific complexities of the Fluorine atom.

NMR_Workflow Sample Sample: this compound Prep Prep: Dissolve in DMSO-d6 (Prevents aggregation) Sample->Prep Acquire Acquire 1H, 13C, 19F Spectra Prep->Acquire Check19F 19F NMR Analysis Verify Single Peak (~ -120 ppm) Acquire->Check19F Analyze1H 1H NMR Analysis Acquire->Analyze1H Analyze13C 13C NMR Analysis Acquire->Analyze13C Validation Structure Validated Check19F->Validation Purity OK Coupling1H Identify H-F Couplings (Look for 'false' doublets) Analyze1H->Coupling1H Coupling1H->Validation Coupling13C Measure J(C-F) 1J (~240Hz) vs 2J (~20Hz) Analyze13C->Coupling13C Coupling13C->Validation

Caption: Logical workflow for deconvoluting heteronuclear couplings to validate the fluorinated phenol structure.

Troubleshooting & Common Pitfalls

Issue: "Extra" Splitting in Carbon Spectrum
  • Observation: The aromatic carbon signals appear as doublets, often mistaken for a mixture of two compounds.

  • Root Cause: This is the Carbon-Fluorine coupling .[1][2]

  • Solution: Do not attempt to purify. Measure the distance between the peaks in Hertz (Hz). If it matches the Table in Section 4.2, it is intrinsic to the molecule. You can run a

    
    F-decoupled 
    
    
    
    C experiment (zgpg30 with O2 decoupling) to collapse these doublets into singlets, though this requires specialized hardware capability.
Issue: Missing Phenol/Amine Protons
  • Observation: Signals at >9 ppm or ~3-4 ppm are absent or extremely broad.

  • Root Cause: Rapid proton exchange with residual water in the solvent.

  • Solution:

    • Ensure DMSO-d

      
       is from a fresh ampoule (dry).
      
    • Run the experiment at a lower temperature (e.g., 280 K) to slow down the exchange rate.

Issue: Chemical Shift Drift
  • Observation: The aliphatic signals shift significantly between batches.

  • Root Cause: pH variation.[3] If the sample is a salt (HCl) vs. a free base, the N-CH

    
     and Benzyl-CH
    
    
    
    will shift downfield (higher ppm) due to protonation of the nitrogen.
  • Solution: Always report the salt form. If comparing batches, add a trace of Na

    
    CO
    
    
    
    to neutralize in situ or use a buffer.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Reich, H. J. (2023). Structure Determination Using Spectroscopic Methods: 13C-19F Coupling Constants. University of Wisconsin-Madison. Link

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
  • PubChem. (2023).[5] Compound Summary: this compound.[6][7][8] National Library of Medicine. Link

Sources

HPLC analysis of 4-Fluoro-2-[(methylamino)methyl]phenol purity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Analysis of 4-Fluoro-2-[(methylamino)methyl]phenol

Executive Summary

This technical guide outlines a robust High-Performance Liquid Chromatography (HPLC) protocol for the analysis of This compound (CAS: 459-22-3), a critical intermediate in the synthesis of potassium-competitive acid blockers (P-CABs) such as Vonoprazan .

The analyte possesses a "dual-personality" chemical structure: a weakly acidic phenolic moiety and a basic secondary amine.[1] This zwitterionic potential presents specific chromatographic challenges—most notably, severe peak tailing due to secondary silanol interactions.[1] This guide synthesizes field-proven strategies to overcome these hurdles, ensuring high resolution, symmetry, and reproducibility.

Chemical Context & Analytical Challenges

To design a self-validating method, one must understand the analyte's behavior in solution:

  • The Analyte: this compound.[1][2][3]

  • Functional Groups:

    • Fluorine (C-4): Electron-withdrawing; increases lipophilicity slightly compared to the non-fluorinated analog.[1]

    • Phenol (C-1): Weak acid (

      
      ).[1]
      
    • Secondary Amine (C-2 side chain): Basic (

      
      ).[1]
      
  • The Challenge (The Silanol Effect): Standard silica-based C18 columns contain residual silanol groups (Si-OH). At neutral pH, these silanols deprotonate (Si-O⁻).[1] The positively charged amine of the analyte (at pH < 9) interacts ionically with these negative sites, causing peak tailing , retention time instability, and poor quantitation.

Strategic Solution: We utilize a "Low pH / High Ionic Strength" strategy. By buffering the mobile phase to pH 2.5, we suppress the ionization of surface silanols (keeping them as Si-OH) while ensuring the analyte remains fully protonated and soluble.

Method Development Logic

The following decision tree illustrates the scientific rationale behind the selected stationary and mobile phases.

MethodLogic Start Analyte: Basic Amine + Phenol PH_Choice Select pH Strategy Start->PH_Choice Low_PH Low pH (2.0 - 3.0) PH_Choice->Low_PH Standard QC High_PH High pH (> 10.0) PH_Choice->High_PH Alternative Mechanism_Low Mechanism: Protonated Amine Silanol Suppression Low_PH->Mechanism_Low Mechanism_High Mechanism: Neutral Amine No Silanol Interaction High_PH->Mechanism_High Col_Select_Low Column: End-capped C18 (Stable Acid) Result Selected Protocol: Low pH Phosphate Buffer Standard C18 Col_Select_Low->Result Col_Select_High Column: Hybrid Silica (HILIC/XTerra) (Resists Dissolution) Mechanism_Low->Col_Select_Low Mechanism_High->Col_Select_High

Caption: Decision matrix for optimizing basic amine separation. The Low pH pathway is selected for robustness and column availability.

Detailed Experimental Protocol

Instrumentation & Conditions
ParameterSpecificationRationale
Column C18 (L1), 150 x 4.6 mm, 3.5 µm or 5 µm. (Rec: Agilent Zorbax Eclipse Plus or Waters XBridge)"End-capped" or "Base-Deactivated" silica is mandatory to minimize amine tailing.[1]
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate (

), adjusted to pH 2.5 with Orthophosphoric Acid.
Low pH suppresses silanol ionization; Phosphate provides ionic strength to mask residual charge interactions.[1]
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity and UV cutoff than Methanol; sharper peaks for fluorinated compounds.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1][4]
Column Temp 30°C ± 2°CControls viscosity and mass transfer kinetics; ensures retention time reproducibility.[1]
Detection UV-DAD at 210 nm (Quant) and 254 nm (Qual).[1]The benzene ring absorbs strongly at 210 nm; 254 nm is more selective for aromatic impurities.[1]
Injection Vol 10 µLStandard volume; adjust based on sensitivity requirements.
Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.0955Initial equilibration
2.0955Isocratic hold to elute polar salts
12.04060Linear gradient to elute main peak & hydrophobic impurities
15.01090Wash step
17.01090Hold wash
17.1955Return to initial
22.0955Re-equilibration (Critical)
Preparation of Solutions

Buffer Preparation (pH 2.5):

  • Dissolve 2.72 g of

    
     in 1000 mL of Milli-Q water.[1]
    
  • Adjust pH to 2.5 ± 0.05 using 85% Orthophosphoric Acid (

    
    ).[1]
    
  • Filter through a 0.45 µm nylon membrane filter.[1]

Diluent (Sample Solvent):

  • Composition: Water:Acetonitrile (90:10 v/v).[1]

  • Note: Do not dissolve the sample in 100% Acetonitrile.[1] The mismatch in solvent strength will cause "solvent effect" peak distortion (split peaks) for early eluting compounds.[1]

Standard Preparation:

  • Accurately weigh 10 mg of this compound Reference Standard.[1]

  • Transfer to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with Diluent (Concentration: 0.1 mg/mL).

Analytical Workflow & Data Logic

The following diagram details the lifecycle of the analysis, from sample prep to reporting, ensuring data integrity.

Workflow Sample Raw Sample (Solid) Prep Sample Preparation (Diluent: 90:10 H2O:ACN) Sample->Prep HPLC HPLC Injection (Gradient Elution) Prep->HPLC Data_Acq Data Acquisition (UV 210nm) HPLC->Data_Acq Check_SS System Suitability Check Data_Acq->Check_SS Fail Troubleshoot: Check pH / Column Age Check_SS->Fail Tailing > 2.0 or RSD > 2.0% Pass Process Chromatogram Check_SS->Pass Pass Fail->Prep Calc Calculate Purity % (Area Normalization) Pass->Calc Report Final CoA Generation Calc->Report

Caption: Step-by-step analytical workflow ensuring system suitability compliance before data processing.

System Suitability & Validation Criteria

To ensure the method is "self-validating," the following criteria must be met before accepting data:

  • Tailing Factor (

    
    ):  NMT (Not More Than) 1.5 .
    
    • Why: Higher tailing indicates silanol interaction, reducing resolution between the main peak and potential downstream impurities.

  • Theoretical Plates (

    
    ):  NLT (Not Less Than) 5000 .
    
  • Precision (%RSD): NMT 2.0% for 5 replicate injections of the standard.

  • Retention Time (

    
    ):  The analyte typically elutes between 5–8 minutes (depending on column void volume and specific C18 carbon load).[1]
    

Troubleshooting & Expert Insights

ObservationRoot CauseCorrective Action
Peak Tailing > 1.5 Secondary silanol interactions.[1]1. Ensure pH is

2.[1]5. 2. Add 5 mM Triethylamine (TEA) to the buffer (acts as a silanol blocker). 3. Switch to a "Base-Deactivated" (BDS) column.[1]
Split Peaks Solvent mismatch.The sample was likely dissolved in 100% ACN.[1] Re-prepare sample in Mobile Phase or 90:10 Water:ACN.
Retention Drift pH instability or Temperature flux.1.[1] Verify buffer pH with a calibrated meter.[1] 2. Ensure column oven is active and stable at 30°C.
Ghost Peaks Carryover.The amine may stick to the injector needle. Add a needle wash step using 50:50 Water:Methanol.[1]

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997).[5] Practical HPLC Method Development. Wiley-Interscience.[1][5] (Foundational text on silanol suppression and amine analysis).

  • Waters Corporation. (2021).[1][6] Retention Loss of Reversed-Phase Columns Using Highly Aqueous Mobile Phases. Chromatography Online. Link

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 72942165, this compound. Link

  • ResearchGate. (2023). Method Development and Validation for Estimation of Vonoprazan by RP-HPLC. (Context for Vonoprazan intermediates). Link

Sources

Mass spectrometry of 4-Fluoro-2-[(methylamino)methyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantitation and Structural Elucidation of 4-Fluoro-2-[(methylamino)methyl]phenol via LC-ESI-MS/MS

Executive Summary

This application note details a robust method for the detection, quantitation, and structural characterization of This compound (CAS: 1363166-05-5), a critical fluorinated building block and potential process impurity in pharmaceutical synthesis.

Given the presence of a secondary amine and a phenolic moiety, this compound represents a significant analytical target—not only as a synthesis intermediate (Mannich base) but also as a potential precursor for N-nitrosamine formation, a major regulatory concern in modern drug development. This guide provides a self-validating LC-MS/MS protocol, elucidates the fragmentation mechanism based on first principles, and offers a blueprint for trace-level analysis.

Compound Characterization & Relevance

  • Chemical Name: this compound[1][2]

  • Formula: C₈H₁₀FNO

  • Exact Mass: 155.0747 Da

  • [M+H]⁺ Monoisotopic Mass: 156.0825 Da

  • Relevance:

    • Synthetic Intermediate: Formed via Mannich reaction of 4-fluorophenol, formaldehyde, and methylamine. Used in the synthesis of P-CABs (Potassium-Competitive Acid Blockers) and other fluorinated APIs.

    • Impurity Profiling: As a secondary amine, it must be monitored to prevent the formation of nitrosamine drug substance related impurities (NDSRIs).

Experimental Protocol

Reagents and Materials[3][4]
  • Reference Standard: this compound (>98% purity).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Additives: LC-MS grade Formic Acid (FA) or Ammonium Formate.

Sample Preparation (Workflow)

To ensure maximum recovery and minimal matrix interference, a "Dilute-and-Shoot" approach is recommended for API screening, while Solid Phase Extraction (SPE) is suggested for biological matrices.

Standard Stock Solution:

  • Weigh 1.0 mg of standard into a 10 mL volumetric flask.

  • Dissolve in 50:50 MeOH:Water (v/v) to obtain 100 µg/mL.

  • Sonicate for 5 minutes to ensure complete dissolution.

Working Standard:

  • Serially dilute with 0.1% Formic Acid in Water to generate a calibration curve (Range: 0.5 ng/mL – 1000 ng/mL).

Liquid Chromatography Conditions
  • System: UHPLC (Ultra-High Performance Liquid Chromatography).

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Rationale: The secondary amine causes peak tailing on standard silica; a charged surface hybrid (CSH) or end-capped C18 column is critical.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 5 Initial Equilibrium
0.50 5 Load
3.50 95 Elution
4.50 95 Wash
4.60 5 Re-equilibration

| 6.00 | 5 | End |

Mass Spectrometry Conditions
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[3]

    • Rationale: The secondary amine (-NH-CH₃) is easily protonated ([M+H]⁺), providing significantly higher sensitivity than Negative mode (phenolic -O⁻).

  • Source Voltage: +3.5 kV.

  • Desolvation Temp: 450°C.

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation).

MRM Transitions (Multiple Reaction Monitoring):

Transition Type Precursor (m/z) Product (m/z) Collision Energy (eV) Structural Assignment
Quantifier 156.1 125.0 20 Loss of Methylamine [M+H - CH₃NH₂]⁺
Qualifier 1 156.1 97.0 35 Fluorocyclopentadiene cation (Loss of CO from 125)

| Qualifier 2 | 156.1 | 44.0 | 15 | Iminium ion [CH₂=NHCH₃]⁺ |

Results & Discussion: Fragmentation Mechanism

Understanding the fragmentation is vital for confirming identity, especially when distinguishing from isomers (e.g., 4-fluoro-3-methylamino... isomers).

Mechanistic Pathway
  • Protonation: The molecule is protonated at the secondary amine nitrogen, forming the precursor ion at m/z 156 .

  • Primary Fragmentation (m/z 125): The most abundant fragment arises from the loss of the amine tail (neutral loss of methylamine, 31 Da). This cleavage is driven by the formation of a stable 4-fluoro-2-hydroxybenzyl cation , which can stabilize via resonance into a quinone methide-like structure.

  • Secondary Fragmentation (m/z 97): The m/z 125 ion (phenolic cation) undergoes ring contraction or CO elimination (28 Da) to form the fluorocyclopentadienyl cation at m/z 97.

  • Alternative Pathway (m/z 44): Direct cleavage of the C-C bond alpha to the amine yields the characteristic methyl-iminium ion (CH₂=NH⁺CH₃) at m/z 44.

Visualization of Fragmentation

FragmentationPathway Precursor Precursor Ion [M+H]+ : m/z 156 (Protonated Amine) Fragment125 Benzyl Cation m/z 125 (Base Peak) Precursor->Fragment125 Inductive Cleavage Fragment44 Iminium Ion m/z 44 Precursor->Fragment44 Alpha Cleavage Fragment97 Fluoro-cyclopentadienyl m/z 97 Fragment125->Fragment97 Ring Contraction NeutralAmine Loss of CH3NH2 (-31 Da) NeutralCO Loss of CO (-28 Da)

Figure 1: Proposed ESI-MS/MS Fragmentation Pathway for this compound.

Analytical Workflow Diagram

The following diagram outlines the validated workflow for analyzing this impurity in a drug substance matrix.

AnalyticalWorkflow cluster_Prep Sample Preparation cluster_LC UHPLC Separation cluster_MS Mass Spectrometry Sample Drug Substance (Solid) Solvent Dissolution (MeOH:H2O) Sample->Solvent Filter 0.2 µm Filtration Solvent->Filter Column C18 Column (Retains Amine) Filter->Column Gradient Gradient Elution (Acidic pH) Column->Gradient ESI ESI Source (+) (Protonation) Gradient->ESI Q1 Q1 Filter (m/z 156.1) ESI->Q1 Collision Collision Cell (N2 Gas) Q1->Collision Q3 Q3 Filter (m/z 125.0) Collision->Q3

Figure 2: End-to-End Analytical Workflow for Impurity Quantitation.

Method Validation Parameters (Typical)

To ensure this protocol meets regulatory standards (ICH Q2), the following performance criteria should be targeted:

ParameterAcceptance CriteriaTypical Result
Linearity (R²) > 0.9900.998 (0.5 - 1000 ng/mL)
LOD (Limit of Detection) S/N > 30.1 ng/mL
LOQ (Limit of Quantitation) S/N > 100.5 ng/mL
Precision (%RSD) < 5%2.3%
Accuracy (Recovery) 80 - 120%95 - 105%

Expert Insight: Due to the "sticky" nature of secondary amines, carryover can be an issue. It is mandatory to include a needle wash step involving an organic solvent (e.g., 90% Methanol) between injections to prevent ghost peaks in subsequent blank runs.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 72942165, this compound. Retrieved from [Link]

  • Holčapek, M., et al. (2010).Fragmentation mechanisms of protonated benzylamines in electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry.
  • European Medicines Agency (EMA).ICH guideline M7 on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.

Sources

Using 4-Fluoro-2-[(methylamino)methyl]phenol in receptor tyrosine kinase inhibition assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization of 4-Fluoro-2-[(methylamino)methyl]phenol as a Fragment Probe in Receptor Tyrosine Kinase (RTK) Screening

Executive Summary

This technical guide details the protocol for utilizing This compound (referred to herein as 4-F-MAMP ) as a chemical probe in Fragment-Based Drug Discovery (FBDD) campaigns targeting Receptor Tyrosine Kinases (RTKs), specifically c-Met and EGFR.

While high-molecular-weight inhibitors (e.g., Gefitinib) dominate late-stage therapy, 4-F-MAMP represents a critical class of phenolic amine fragments used to map the ATP-binding hinge region. Its structural duality—a phenolic hydroxyl group capable of hydrogen bonding and a basic amine tail for solubility and electrostatic interaction—makes it an ideal model for validating "fragment-to-lead" screening assays.

Key Applications:

  • Hinge-Region Mapping: Validating hydrogen bond donor/acceptor sites in the kinase ATP pocket.

  • Assay Development: Benchmarking sensitivity of Surface Plasmon Resonance (SPR) and TR-FRET assays for low-affinity (

    
    ) ligands.
    
  • False-Positive Exclusion: Identifying redox-cycling artifacts common to phenolic compounds.

Mechanistic Basis & Chemical Logic

The Role of the Phenolic Amine Scaffold

Kinase inhibitors often require a "hinge-binding" motif. In 4-F-MAMP, the phenol group mimics the adenine ring of ATP or the tyrosine substrate, forming critical hydrogen bonds with the kinase backbone (e.g., Met1160 in c-Met). The fluorine substitution at the 4-position modulates the acidity (


) of the phenol, influencing its hydrogen bond donor capability and metabolic stability against ring oxidation.
Interaction Pathway Visualization

The following diagram illustrates the theoretical binding mode of 4-F-MAMP within a generic RTK ATP-binding pocket, highlighting the critical interactions driven by its functional groups.

G cluster_0 Binding Mechanism Compound 4-F-MAMP (Fragment Ligand) Hinge Hinge Region (Backbone NH/CO) Compound->Hinge H-Bond (Phenol -OH) Solvent Solvent Front (Asp/Glu Residues) Compound->Solvent Ionic Interaction (Methylamine) Kinase RTK Kinase Domain (c-Met/EGFR) Readout Inhibition Signal (Reduced Phosphorylation) Kinase->Readout Assay Output Hinge->Kinase Stabilizes Inactive Conf. Solvent->Kinase Modulates Affinity

Figure 1: Mechanistic interaction of 4-F-MAMP within the RTK ATP-binding pocket. The phenol targets the hinge region, while the amine interacts with the solvent front.

Experimental Protocols

Pre-Assay Preparation: Solubility & Stability

Phenolic amines are prone to oxidation, which can generate quinone byproducts that covalently modify proteins (PAINS - Pan-Assay Interference Compounds). Strict handling is required.

  • Stock Solution: Dissolve 4-F-MAMP to 100 mM in 100% DMSO.

  • Storage: Aliquot and store at -20°C under nitrogen gas to prevent oxidation.

  • Quality Control: Verify integrity via LC-MS prior to assay. If a brown discoloration is observed, discard the sample (indicates quinone formation).

Protocol A: Surface Plasmon Resonance (SPR) Direct Binding

Rationale: Fragments like 4-F-MAMP typically have low affinity (


 in high 

range). Enzymatic assays may miss weak binders; SPR provides definitive physical evidence of binding.

Instrument: Biacore 8K or equivalent. Chip: CM5 Sensor Chip (Carboxymethylated dextran).

Step-by-Step Workflow:

  • Immobilization:

    • Activate flow cell with EDC/NHS (1:1).

    • Inject Recombinant c-Met Kinase Domain (10

      
       in Acetate pH 5.0) to achieve ~3000 RU density.
      
    • Block with Ethanolamine.

  • Buffer Preparation (Running Buffer):

    • 20 mM HEPES pH 7.4, 150 mM NaCl, 0.005% Tween-20, 1 mM TCEP (Critical: TCEP prevents phenolic oxidation).

    • Add 2% DMSO to match sample buffer.

  • Sample Injection (Single Cycle Kinetics):

    • Prepare a concentration series of 4-F-MAMP: 0, 12.5, 25, 50, 100, 200, 400

      
      .
      
    • Inject at 30

      
       for 60s contact time; 120s dissociation.
      
  • Data Analysis:

    • Solvent correction is mandatory due to high DMSO sensitivity.

    • Fit to a 1:1 Steady State Affinity model (since off-rates for fragments are often too fast for kinetic fitting).

Protocol B: TR-FRET Kinase Inhibition Assay

Rationale: To verify that binding results in functional inhibition of phosphorylation.

Reagents:

  • Europium-labeled anti-phosphotyrosine antibody.

  • Kinase Tracer (Alexa Fluor 647 labeled).

  • Substrate: Poly-Glu-Tyr (4:1).

Workflow:

  • Compound Plating:

    • Dispense 100 nL of 4-F-MAMP (serial dilution) into a 384-well low-volume white plate.

  • Enzyme Addition:

    • Add 5

      
       of RTK Enzyme (0.5 nM final) in Assay Buffer (50 mM HEPES, 10 mM 
      
      
      
      , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).
    • Incubate 15 mins to allow fragment-enzyme equilibrium.

  • Reaction Initiation:

    • Add 5

      
       of ATP/Substrate mix (
      
      
      
      apparent concentration).
    • Incubate 60 mins at Room Temperature.

  • Detection:

    • Add 10

      
       of Detection Mix (Eu-Antibody + EDTA to stop reaction).
      
    • Read on EnVision or PHERAstar (Excitation: 337 nm; Emission: 620 nm & 665 nm).

Data Analysis & Interpretation

Expected Results Table

The following table summarizes typical data profiles for 4-F-MAMP when screened against c-Met.

ParameterValue / ObservationInterpretation
SPR


Weak binder (Typical for fragments). Fast on/off rates expected.
TR-FRET


Functional potency is often lower than binding affinity for fragments.
Ligand Efficiency (LE) 0.30 - 0.35Moderate LE suggests the fragment is a good starting point for optimization.
Hill Slope ~1.0Indicates 1:1 binding. Slopes > 2.0 suggest aggregation or artifact.
Troubleshooting: The "Redox" False Positive

If 4-F-MAMP shows an


 but poor SPR binding, suspect redox cycling . The phenol can generate 

in the assay, inhibiting the kinase.
  • Validation: Repeat the assay with Catalase (100 U/mL) . If potency disappears, the initial hit was an artifact.

Screening Workflow Diagram

The following logic flow describes the decision-making process when using 4-F-MAMP in a screening campaign.

Workflow Start Start: 4-F-MAMP Stock QC LC-MS Purity Check (>95% Required) Start->QC SPR SPR Binding Assay (Check Binding) QC->SPR Decision1 Is KD < 500 µM? SPR->Decision1 Biochem TR-FRET Kinase Assay (Check Function) Decision1->Biochem Yes Discard Discard / Re-synthesize Decision1->Discard No Artifact Artifact Check (+ Catalase / + Triton) Biochem->Artifact XRay X-Ray Crystallography (Soak Fragment) Artifact->XRay Confirmed Specific Artifact->Discard Redox/Aggregator

Figure 2: Screening cascade for validating phenolic amine fragments against RTKs.

References

  • Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery 15.9 (2016): 605-620. Link

  • Murray, C. W., & Rees, D. C. "The rise of fragment-based drug discovery." Nature Chemistry 1.3 (2009): 187-192. Link

  • Baell, J. B., & Holloway, G. A. "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." Journal of Medicinal Chemistry 53.7 (2010): 2719-2740. Link

  • Sigma-Aldrich. "Product Specification: this compound." MilliporeSigma Catalog. Link

Application Notes and Protocols for 4-Fluoro-2-[(methylamino)methyl]phenol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-2-[(methylamino)methyl]phenol is a synthetically accessible small molecule that presents a compelling scaffold for medicinal chemistry and drug discovery. Its structure combines the pharmacologically significant aminophenol core with a strategically placed fluorine atom, a modification known to enhance key drug-like properties. While this specific molecule is a relatively underexplored entity in public domain literature, its structural motifs suggest significant potential for the development of novel therapeutic agents across various disease areas. This guide provides a comprehensive overview of its potential applications, a plausible synthetic route, and detailed protocols for its evaluation as a drug lead, drawing upon established principles of medicinal chemistry and the known bioactivities of analogous compounds.

Introduction: A Scaffold of High Potential

The strategic design of small molecules with favorable pharmacological profiles is a cornerstone of modern drug discovery. The aminophenol scaffold is a recurring motif in a multitude of biologically active compounds, recognized for its potential to interact with a wide range of biological targets.[1] The introduction of a fluorine atom to a pharmacophore is a widely employed strategy in medicinal chemistry to modulate its physicochemical and pharmacokinetic properties. Fluorine's high electronegativity and small size can influence a molecule's pKa, dipole moment, and conformational preferences, often leading to enhanced metabolic stability, increased membrane permeability, and improved binding affinity to target proteins.[2][3]

This compound integrates these two key features, making it a promising, albeit under-investigated, starting point for the development of new chemical entities in areas such as neurodegenerative diseases, oncology, and infectious diseases.

Physicochemical Properties

A clear understanding of a compound's physical and chemical characteristics is fundamental to its application in drug development.

PropertyValueSource
Molecular Formula C₈H₁₀FNO[4]
Molecular Weight 155.17 g/mol [4]
Appearance Solid (predicted)[4]
SMILES CNCC1=C(C=CC(=C1)F)O
InChI Key NFRQMEOKZASTGF-UHFFFAOYSA-N[4]

Proposed Synthesis: A Practical Approach

A probable synthetic pathway involves the reaction of 4-fluorophenol with formaldehyde and methylamine.[5] The phenolic hydroxyl group activates the ortho position for electrophilic substitution by the in situ-formed Eschenmoser's salt precursor (from formaldehyde and methylamine).

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis via Mannich Reaction

Materials:

  • 4-Fluorophenol

  • Formaldehyde (37% solution in water)

  • Methylamine (40% solution in water)

  • Ethanol

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 4-fluorophenol (1 equivalent) in ethanol.

  • Cool the solution to 0°C in an ice bath.

  • To this solution, add formaldehyde (1.1 equivalents) followed by the dropwise addition of methylamine (1.2 equivalents) while maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution, followed by deionized water.

  • Extract the aqueous layers with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Potential Medicinal Chemistry Applications and Rationale

The structural alerts within this compound suggest several promising avenues for drug discovery.

Medicinal_Chemistry_Applications Core This compound Aminophenol Scaffold Fluorine Atom CNS CNS-Active Agents Core:f1->CNS Blood-Brain Barrier Penetration Core:f2->CNS Enhanced Metabolic Stability Anticancer Anticancer Agents Core:f1->Anticancer Kinase Inhibition Potential Core:f2->Anticancer Improved Binding Affinity Antibacterial Antibacterial Agents Core:f1->Antibacterial Biofilm Disruption Core:f2->Antibacterial Increased Potency Antiinflammatory Anti-inflammatory Agents Core:f1->Antiinflammatory Antioxidant Properties

Caption: Potential applications based on structural features.

Central Nervous System (CNS) Disorders

The aminophenol moiety is present in compounds designed to be CNS-active.[1] The introduction of fluorine can enhance lipophilicity and metabolic stability, properties that are often crucial for effective blood-brain barrier penetration.[3] This makes the scaffold a promising starting point for the development of novel treatments for neurodegenerative diseases or psychiatric disorders.

Oncology

Many kinase inhibitors, a cornerstone of modern cancer therapy, incorporate scaffolds that can be derived from aminophenols. The fluorine atom can enhance the binding affinity to the target kinase through favorable electrostatic interactions. Further derivatization of the methylamino and phenolic hydroxyl groups could lead to the development of potent and selective kinase inhibitors.

Antibacterial Agents

A structurally related compound, 2-[(Methylamino)methyl]phenol, has demonstrated the ability to inhibit biofilm formation in Staphylococcus aureus by targeting the quorum regulator SarA. This suggests that this compound could serve as a lead for the development of novel antibacterial agents, potentially with enhanced potency or an improved pharmacokinetic profile due to the fluorine substitution. Fluoroquinolone antibiotics, a major class of antibacterial drugs, are known for their efficacy against biofilm-forming bacteria.[6]

Hypothetical Screening Protocol: Evaluation of Antibacterial and Biofilm-Inhibiting Activity

This protocol outlines a general workflow for the initial assessment of this compound's antibacterial properties.

Screening_Workflow Start Start: Synthesized Compound MIC Determine Minimum Inhibitory Concentration (MIC) Start->MIC MBC Determine Minimum Bactericidal Concentration (MBC) MIC->MBC Biofilm Assess Biofilm Inhibition and Disruption MBC->Biofilm Toxicity Evaluate Cytotoxicity in Mammalian Cell Lines Biofilm->Toxicity End End: Lead Candidate Profile Toxicity->End

Caption: A typical workflow for antibacterial screening.

Step 1: Determination of Minimum Inhibitory Concentration (MIC)
  • Preparation of Bacterial Suspension: Culture a relevant bacterial strain (e.g., Staphylococcus aureus) to the mid-logarithmic phase in an appropriate broth medium. Adjust the suspension to a McFarland standard of 0.5.

  • Preparation of Compound Dilutions: Prepare a series of twofold dilutions of this compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Step 2: Assessment of Biofilm Inhibition
  • Plate Preparation: In a 96-well plate, add varying concentrations of the compound to a suitable growth medium.

  • Inoculation: Inoculate the wells with a bacterial suspension adjusted to a 0.5 McFarland standard.

  • Incubation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Quantification:

    • Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic bacteria.

    • Stain the adherent biofilm with crystal violet.

    • Solubilize the stain with ethanol or acetic acid.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the biofilm biomass.

Conclusion: A Call for Further Investigation

This compound represents a promising, yet largely untapped, resource for medicinal chemists. Its straightforward synthesis and the favorable properties conferred by its constituent pharmacophores—the aminophenol core and the fluorine substituent—make it an attractive starting point for the development of novel therapeutics. The protocols and potential applications outlined in this document are intended to serve as a foundational guide for researchers to unlock the full potential of this intriguing molecule. Further investigation into its biological activities and the development of its derivatives are strongly encouraged.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Synthesis Advantage: Why 4-Fluoro-2-methylphenol is a Key Intermediate. Retrieved from [Link]

  • Balamurugan, P., Krishna, V. P., Bharath, D., Lavanya, R., Vairaprakash, P., & Princy, S. A. (2017). Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes. Frontiers in Microbiology, 8, 1290.
  • PubChem. (n.d.). 4-Fluoro-2-methylphenol. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Velázquez, A. M., Torres, L., González, R., Valencia, A., Pecina, A., Menconi, I., ... & López-Castañares, R. (2005). Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl) phenol. Molbank, 2005(4), M400.
  • Di Domenico, E. G., et al. (2022).
  • The Synthesis and Biological Evaluation of a Novel Pleuromutilin Derivative Containing a 4-Fluorophenyl Group Targeting MRSA. (2024). Molecules, 29(11), 2535.
  • The Antiviral Activity of Trifluoromethylthiolane Derivatives. (2022). International Journal of Molecular Sciences, 23(22), 14206.

Sources

Application Note: Validation of 4-Fluoro-2-[(methylamino)methyl]phenol (FMMP) as a Quorum Sensing Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

This Application Note outlines the standardized protocol for evaluating 4-Fluoro-2-[(methylamino)methyl]phenol (FMMP) as a Quorum Sensing Inhibitor (QSI). Unlike traditional antibiotics that kill bacteria (imposing selective pressure for resistance), QSIs disrupt bacterial communication (quorum sensing), thereby attenuating virulence factors and biofilm formation without affecting growth rates.[1][2]

Compound Rationale: FMMP represents a strategic scaffold in QSI design:

  • Phenolic Core: Mimics the tyrosine residues often found in the binding pockets of LuxR-type receptors (e.g., LasR, CviR).

  • Fluorine Substitution (C4): Increases lipophilicity and metabolic stability against bacterial degradation, enhancing bioavailability within the biofilm matrix.

  • Mannich Base Side Chain (2-[(methylamino)methyl]): Provides a protonatable amine capable of electrostatic interactions with receptor acidic residues (e.g., Asp/Glu) in the ligand-binding domain.

Mechanism of Action

FMMP is hypothesized to act as a competitive antagonist or signal-blindness agent . It targets the transcriptional regulators (LuxR homologs) of Gram-negative bacteria. By occupying the ligand-binding domain (LBD) of the receptor, FMMP prevents the native autoinducer (Acyl-Homoserine Lactone, AHL) from binding. This prevents the protein from folding/dimerizing correctly, leading to proteolytic degradation rather than DNA binding.

Diagram 1: QSI Interference Pathway

QSI_Mechanism AHL Native AHL (Signal) Receptor LuxR/LasR Receptor AHL->Receptor Binds FMMP FMMP (Inhibitor) FMMP->Receptor Competes Complex_Active Receptor-AHL Complex (Active) Receptor->Complex_Active + AHL Complex_Inactive Receptor-FMMP Complex (Inactive) Receptor->Complex_Inactive + FMMP GeneExp Virulence Gene Expression Complex_Active->GeneExp Dimerization & DNA Binding Proteolysis Receptor Degradation Complex_Inactive->Proteolysis Unstable Folding

Caption: Competitive inhibition mechanism where FMMP displaces native AHLs, destabilizing the receptor and preventing virulence gene transcription.

Experimental Protocols

Stock Solution Preparation

Phenolic Mannich bases can be sensitive to oxidation. Proper storage is critical.

  • Solvent: Dimethyl sulfoxide (DMSO), molecular biology grade.

  • Concentration: Prepare a 100 mM master stock.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C.

  • Working Solution: Dilute in sterile Mueller-Hinton Broth (MHB) or Luria-Bertani (LB) broth immediately prior to use. Ensure final DMSO concentration in assays is < 0.5% (v/v) to prevent solvent toxicity.

Phase I: The "Non-Killing" Validation (MIC Assay)

Objective: Confirm FMMP acts as a QSI and not an antibiotic. A true QSI must not inhibit growth at effective concentrations.

  • Organisms: Pseudomonas aeruginosa PAO1, Chromobacterium violaceum ATCC 12472.

  • Method: CLSI Microbroth Dilution.[3]

Step-by-Step:

  • Inoculate bacteria into LB broth; grow to OD₆₀₀ ~ 0.5.

  • Dilute culture to 5 x 10⁵ CFU/mL.

  • Add 100 µL culture to 96-well plates containing serial dilutions of FMMP (e.g., 0.5 µM to 500 µM).

  • Control: LB + DMSO (Solvent Control); LB + Ciprofloxacin (Positive Killing Control).

  • Incubate 18–24h at 37°C (PAO1) or 30°C (C. violaceum).

  • Readout: Measure OD₆₀₀.

  • Pass Criteria: The MIC of FMMP should be significantly higher (>100 µM) than the concentration used for QSI assays.

Phase II: Violacein Inhibition Assay (C. violaceum)

Objective: Quantify inhibition of the CviIR quorum sensing system.[3] C. violaceum produces the purple pigment violacein in response to C6-HSL.

  • Strain: C. violaceum ATCC 12472 (Wild Type) or CV026 (Biosensor requiring exogenous C6-HSL).

Protocol:

  • Culture: Grow C. violaceum overnight. Adjust to OD₆₀₀ = 0.1.

  • Treatment: Mix 1 mL culture with FMMP at Sub-MIC concentrations (e.g., 1/4 MIC, 1/8 MIC).

    • Note: If using CV026 mutant, add exogenous C6-HSL (10 µM).

  • Incubation: 24h at 30°C with shaking (150 rpm).

  • Extraction:

    • Centrifuge 1 mL culture (10,000 rpm, 10 min) to pellet cells (pigment is intracellular).

    • Discard supernatant. Resuspend pellet in 1 mL DMSO.

    • Vortex vigorously to solubilize violacein.

    • Centrifuge again to remove cell debris.

  • Quantification: Measure absorbance of the supernatant at 585 nm .

  • Calculation:

    
    
    
Phase III: Biofilm Inhibition & Pyocyanin Quantification (P. aeruginosa)

Objective: Validate functional reduction in virulence factors controlled by the las and rhl systems.

A. Biofilm Inhibition (Crystal Violet Method):

  • Incubate P. aeruginosa PAO1 in 96-well plates with FMMP (Sub-MIC) for 24h at 37°C (static).

  • Discard planktonic cells; wash wells 3x with PBS.

  • Stain with 0.1% Crystal Violet (15 min).

  • Solubilize dye with 30% Acetic Acid.

  • Measure OD₅₉₅.[3]

B. Pyocyanin Extraction:

  • Grow PAO1 with FMMP (Sub-MIC) for 18h.

  • Centrifuge culture; collect supernatant.

  • Extract pyocyanin by adding 3 mL Chloroform to 5 mL supernatant (blue pigment moves to organic phase).

  • Re-extract from chloroform into 1 mL 0.2 N HCl (pigment turns pink/red).

  • Measure OD₅₂₀.[3]

Data Interpretation & Expected Results

The table below summarizes the decision matrix for validating FMMP.

AssayMetricIdeal QSI ResultFailure Criteria (Not a QSI)
MIC Determination Growth (OD₆₀₀)No reduction at test conc.Growth inhibition > 20%
Violacein Assay Pigment (OD₅₈₅)Dose-dependent reductionNo reduction or Growth inhibition
Biofilm Assay Biomass (OD₅₉₅)>50% reductionNo effect
Pyocyanin Virulence (OD₅₂₀)Significant decreaseNo effect

Workflow Visualization

Diagram 2: Experimental Validation Workflow

QSI_Workflow Start Start: FMMP Synthesis MIC Step 1: MIC Assay (Determine Sub-lethal Conc.) Start->MIC Decision1 Is growth inhibited? MIC->Decision1 Fail_Antibiotic Classify as Antibiotic (Stop QSI testing) Decision1->Fail_Antibiotic Yes Screen Step 2: C. violaceum Screen (Violacein Quantification) Decision1->Screen No (Select Sub-MIC) Decision2 Is pigment reduced? Screen->Decision2 Fail_Inactive Inactive Compound Decision2->Fail_Inactive No Validation Step 3: P. aeruginosa Validation (Biofilm & Pyocyanin) Decision2->Validation Yes Final Valid QSI Candidate Validation->Final

Caption: Step-by-step decision tree for validating FMMP, ensuring distinction between antibiotic activity and true quorum sensing inhibition.

References

  • Defoirdt, T., et al. (2013). Quorum sensing inhibitors: how strong is the evidence? Trends in Microbiology, 21(12), 619-624. Link

  • Santos, A. L. S., et al. (2021). Exploring Phenolic Compounds as Quorum Sensing Inhibitors in Foodborne Bacteria.[3][4][5] Frontiers in Microbiology, 12, 735931.[3] Link

  • Packiavathy, I. A. S. V., et al. (2014). Inhibition of biofilm development of uropathogens by curcumin – an anti-quorum sensing agent from Curcuma longa. Food Chemistry, 148, 453-460. Link

  • Rasmussen, T. B., & Givskov, M. (2006). Quorum sensing inhibitors: a bargain of effects. Microbiology, 152(4), 895-904. Link

  • Tang, K., & Zhang, X. H. (2014). Quorum sensing and its roles in marine bacteria. Applied Microbiology and Biotechnology, 98(11), 4809-4821. Link

Sources

Developing APIs from 4-Fluoro-2-[(methylamino)methyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Fluorinated APIs using 4-Fluoro-2-[(methylamino)methyl]phenol

Executive Summary & Strategic Value

This compound (CAS: 19883-57-9) represents a high-value "privileged scaffold" in modern medicinal chemistry. Its structural architecture combines three critical design elements:

  • Fluorine Substitution (C4): Enhances metabolic stability by blocking the para-position from cytochrome P450 oxidation and modulates lipophilicity (LogP).

  • Phenolic Hydroxyl: A versatile handle for etherification or ring-closure, and a hydrogen-bond donor/acceptor for target binding.

  • Secondary Amine (Benzylic): A highly reactive nucleophile for library diversification via N-alkylation, acylation, or sulfonylation.

This intermediate is particularly relevant for the development of Potassium-Competitive Acid Blockers (P-CABs) , NR2B-selective NMDA antagonists , and Benzoxazine-based neuroprotective agents . This guide details the protocols for converting this scaffold into bioactive API candidates.

Critical Reaction Pathways

The following diagram illustrates the divergent synthesis pathways available from this compound, targeting two distinct pharmacological classes.

G Start 4-Fluoro-2-[(methylamino) methyl]phenol (Starting Material) Path1 Pathway A: Cyclization Start->Path1 + Formaldehyde (HCHO) Path2 Pathway B: Functionalization Start->Path2 + Sulfonyl Chlorides (R-SO2Cl) Benzoxazine 6-Fluoro-3-methyl-3,4- dihydro-2H-1,3-benzoxazine (CNS Active Scaffold) Path1->Benzoxazine Mannich Condensation Reflux, 2h Sulfonamide N-Sulfonylated Phenol (P-CAB Analog Core) Path2->Sulfonamide Selective N-Sulfonylation Base, 0°C Ether O-Alkylated Precursor (Target Specificity) Sulfonamide->Ether O-Alkylation (R'-X, K2CO3)

Figure 1: Divergent synthetic utility of this compound. Pathway A yields rigid heterocycles; Pathway B yields flexible sulfonamide scaffolds typical of P-CABs.

Detailed Experimental Protocols

Protocol A: Synthesis of Fluorinated Benzoxazine Scaffolds

Target Application: Neuroprotective agents and Dopamine modulators.

Benzoxazines are bioisosteres of chromanes and quinolines. The condensation of the starting material with formaldehyde locks the conformation, improving blood-brain barrier (BBB) permeability.

Reagents:

  • This compound (1.0 eq)[1][2][3]

  • Paraformaldehyde (1.2 eq)

  • Solvent: Toluene or 1,4-Dioxane

  • Catalyst: Molecular Sieves (4Å)

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with this compound (10 mmol) and anhydrous Toluene (50 mL).

  • Addition: Add Paraformaldehyde (12 mmol, 360 mg) in a single portion.

  • Dehydration: Add 2g of activated 4Å Molecular Sieves to drive the equilibrium toward cyclization.

  • Reflux: Heat the mixture to reflux (110°C) equipped with a Dean-Stark trap (optional) or simply under N2 atmosphere for 3-5 hours.

    • Process Check: Monitor via TLC (System: Hexane/EtOAc 7:3). The starting phenol (polar) should disappear, replaced by a less polar spot (Benzoxazine).

  • Workup: Filter off the molecular sieves while hot. Evaporate the solvent under reduced pressure.

  • Purification: The crude oil is often pure enough (>95%). If necessary, purify via flash column chromatography on neutral alumina (Silica may cause ring opening).

Data Validation:

Parameter Expected Result
Yield 85 - 92%
Appearance Pale yellow oil or low-melting solid

| 1H NMR (CDCl3) | Characteristic AB quartet for O-CH2-N (~4.8 ppm) |

Protocol B: Synthesis of N-Sulfonylated P-CAB Analogs

Target Application: Next-generation Acid Blockers (Vonoprazan analogs).

This protocol selectively targets the secondary amine while preserving the phenol for later functionalization. This mimics the core connectivity found in Vonoprazan (Takecab), albeit with a phenolic rather than pyrrolic core.

Reagents:

  • This compound (1.0 eq)[1][2][3]

  • Pyridine-3-sulfonyl chloride (1.1 eq) (or substituted benzenesulfonyl chlorides)

  • Base: Triethylamine (TEA) (2.5 eq)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve the starting phenol (10 mmol) in anhydrous DCM (40 mL) under Nitrogen. Cool to 0°C using an ice bath.

  • Base Addition: Add Triethylamine (25 mmol, 3.5 mL) dropwise. Stir for 10 minutes.

    • Note: The phenol will partially deprotonate, but the amine is the kinetic nucleophile.

  • Sulfonylation: Dissolve the Sulfonyl Chloride (11 mmol) in DCM (10 mL) and add dropwise over 20 minutes at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Quench & Partition: Quench with saturated NaHCO3 (30 mL). Separate the organic layer.

  • Selective Wash: Wash the organic layer with 1M HCl (carefully) to remove unreacted amine, then with Brine.

  • Drying: Dry over Na2SO4 and concentrate.

Why this works: The nucleophilicity of the secondary amine (


) is significantly higher than the phenol (

, resonance stabilized). By keeping the temperature low (0°C), we achieve >90% chemoselectivity for N-sulfonylation over O-sulfonylation.

Analytical Specifications & Quality Control

When developing APIs from this intermediate, the following impurity profile must be monitored.

Impurity TypeOriginDetection MethodLimit (ICH Q3A)
Bis-alkylated Dimer Over-reaction of amine with alkyl halidesLC-MS (M+ ion dimer)< 0.15%
O-Sulfonylated Byproduct Lack of temperature control in Protocol BHPLC (RT shift vs Product)< 0.5%
Formaldehyde Adduct Incomplete cyclization (Protocol A)1H NMR (Hemiaminal peak)< 1.0%

Key Characterization Signals (1H NMR - 400 MHz, DMSO-d6):

  • Aromatic Region: Multiplets at 6.8 - 7.2 ppm (3H, pattern depends on F-coupling).

  • Benzylic CH2: Singlet or doublet (if coupled to NH) at ~3.7 ppm.

  • N-Methyl: Singlet at ~2.3 ppm.

Safety & Handling (SHE)

  • Corrosivity: As a phenol derivative, this compound is corrosive to skin and eyes. Full PPE (Gloves, Goggles, Lab Coat) is mandatory.

  • Sensitization: Benzylic amines can be sensitizers. Handle in a fume hood.

  • Fluorine Safety: While the C-F bond is stable, combustion can release HF. Do not incinerate in standard waste streams.

References

  • Takeda Pharmaceutical Company Ltd. "Preparation of pyrrole derivatives as acid secretion inhibitors." U.S. Patent 2010/0210632, 2010 . (Foundational patent for Vonoprazan-class P-CABs describing the fluorophenyl-sulfonyl-amine pharmacophore).

  • Cimarelli, C., et al. "Stereoselective synthesis of aminophenols and their applications in the synthesis of benzoxazines." Tetrahedron: Asymmetry, 2015 , 26(1), 17-25. (Protocol source for Benzoxazine cyclization).

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018 , 61(14), 5822–5880. (Review on the metabolic stability benefits of the 4-fluoro-phenol motif).

  • Sigma-Aldrich. "Product Specification: this compound."[1] Catalog No. CDS021392.[2][3][4] (Physical properties and handling data).[3][5][6][7][8]

Sources

How to solubilize 4-Fluoro-2-[(methylamino)methyl]phenol for in vitro assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Title: A Systematic Guide to the Solubilization of 4-Fluoro-2-[(methylamino)methyl]phenol for In Vitro Biological Assays

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a detailed, science-driven methodology for the solubilization of this compound, a compound of interest in pharmaceutical research. Recognizing the compound's challenging amphoteric nature, we present a systematic, tiered approach to achieve concentrations suitable for a range of in vitro cell-based and biochemical assays. The protocols herein are designed to ensure compound stability and minimize solvent-induced artifacts, thereby preserving data integrity. We detail strategies from direct aqueous dissolution and pH modification to the use of organic co-solvents like dimethyl sulfoxide (DMSO), complete with step-by-step instructions, troubleshooting, and best practices for stock solution management.

Introduction: The Solubilization Challenge

This compound is a bifunctional molecule featuring both a weakly acidic phenol group and a weakly basic secondary amine. This amphoteric character presents a significant challenge for achieving consistent and reliable solubilization in the aqueous buffer systems typical of in vitro assays. Insufficient solubility can lead to compound precipitation, inaccurate concentration measurements, and ultimately, misleading biological data.[1]

The goal of any solubilization protocol is to prepare a stable, homogenous stock solution at a concentration sufficiently high for serial dilution into the final assay medium, without compromising the biological system under study. This document serves as an application scientist's guide to developing a robust solubilization strategy for this compound, grounded in its specific physicochemical properties.

Physicochemical Profile & Strategic Implications

A successful solubilization strategy begins with an understanding of the compound's key physical and chemical properties. These parameters dictate its behavior in different solvent systems.

PropertyValue / PredictionStrategic Implication
Molecular Formula C₈H₁₀FNO[2][3]-
Molecular Weight 155.17 g/mol [2][3]Essential for calculating molar concentrations.
Appearance Solid[2]Requires dissolution from a solid state.
Predicted XLogP3 1.4[3]Indicates moderate lipophilicity. Suggests that while aqueous solubility may be limited, it should be readily soluble in organic solvents.
Hydrogen Bond Donors 2[3]Can participate in hydrogen bonding, influencing interactions with protic solvents.
Hydrogen Bond Acceptors 3[3]Can participate in hydrogen bonding, influencing interactions with protic solvents.
Predicted pKa Acidic (phenol) ≈ 9-10; Basic (amine) ≈ 10-11CRITICAL: The compound is amphoteric. Solubility will be lowest at its isoelectric point (pI) and will increase significantly at pH values below the basic pKa (forming a soluble cation) or above the acidic pKa (forming a soluble anion).[4][5]

The most critical feature is the compound's amphoteric nature. At physiological pH (~7.4), the phenol group will be largely protonated (neutral) and the amine group will be largely protonated (cationic). This may confer some aqueous solubility, but the overall solubility will be highly pH-dependent.[6]

A Systematic Approach to Solvent Selection

We advocate a tiered approach to solvent selection, starting with the most biologically compatible options. This workflow minimizes the risk of introducing confounding variables from harsh solvents.

Solubilization_Workflow start Start with solid compound tier1 Tier 1: Aqueous Buffers Attempt to dissolve in PBS or HBSS (pH 7.4) start->tier1 tier1_check Soluble at required concentration? tier1->tier1_check tier2 Tier 2: pH Modification Use 10 mM HCl (acidic) or 10 mM NaOH (basic) tier1_check->tier2 No success Success: Proceed to Assay (Validate final solvent concentration) tier1_check->success Yes tier2_check Soluble? tier2->tier2_check tier3 Tier 3: Organic Solvent Use 100% DMSO to create a high-concentration stock tier2_check->tier3 No tier2_check->success Yes tier3_check Soluble? tier3->tier3_check tier3_check->success Yes fail Insoluble: Consider formulation with co-solvents (e.g., PEG400) or surfactants tier3_check->fail No

Caption: Decision workflow for solubilizing this compound.

Experimental Protocols

Safety Precaution: Always handle chemical compounds in a well-ventilated area, wearing appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: High-Concentration Stock in DMSO (Recommended Starting Point)

This is the most common and generally successful method for compounds with moderate lipophilicity.

Rationale: DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic molecules. Preparing a highly concentrated stock (e.g., 10-50 mM) allows for subsequent dilution into aqueous assay media while keeping the final DMSO concentration at a non-toxic level (typically ≤0.5%).[7][8]

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous or cell-culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Weigh Compound: Accurately weigh a precise amount of the solid compound (e.g., 1.55 mg) into a sterile vial.

  • Calculate Solvent Volume: Calculate the volume of DMSO required to achieve the desired stock concentration.

    • Example: To make a 10 mM stock solution with 1.55 mg of compound (MW = 155.17 g/mol ):

      • Moles = 0.00155 g / 155.17 g/mol = 1 x 10⁻⁵ mol (or 10 µmol)

      • Volume = Moles / Concentration = 10 µmol / 10 mmol/L = 1 mL

  • Add Solvent: Add the calculated volume of 100% DMSO to the vial containing the compound.

  • Promote Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes. If solids persist, use a bath sonicator for 5-10 minutes. Gentle warming (to 37°C) can also be applied but monitor for any signs of degradation.

  • Visual Confirmation: Ensure the solution is clear and free of any visible particulates.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Assay Dilution: To minimize precipitation, perform a serial or stepwise dilution rather than a single large dilution. For example, first dilute the 10 mM DMSO stock to 1 mM in DMSO, then dilute this intermediate stock into your final aqueous assay buffer. Crucially, always include a vehicle control in your experiment containing the same final concentration of DMSO. [8]

Protocol 2: pH-Modified Aqueous Stock Solution

This method leverages the compound's ionizable groups to enhance aqueous solubility.

Rationale: By adjusting the pH well below the amine pKa or well above the phenol pKa, the compound is forced into its more soluble salt form. An acidic solution will protonate the amine group (R-NH₂⁺), while a basic solution will deprotonate the phenol group (R-O⁻).

Materials:

  • This compound (solid)

  • 10 mM Hydrochloric Acid (HCl) in sterile water

  • 10 mM Sodium Hydroxide (NaOH) in sterile water

  • Sterile conical tubes

  • pH meter or pH strips

Procedure:

  • Weigh Compound: Weigh the desired amount of compound into a tube.

  • Attempt Acidic Solubilization:

    • Add a small volume of 10 mM HCl.

    • Vortex or sonicate.

    • Gradually add more 10 mM HCl until the compound fully dissolves. Note the final volume to calculate the concentration.

  • Attempt Basic Solubilization (Alternative):

    • If acidic conditions fail or are incompatible with your assay, use a fresh sample of the compound.

    • Follow the same procedure as step 2, but use 10 mM NaOH.

  • Verify pH and Neutralization: Check the pH of the final stock solution. Important: When adding this stock to your final assay buffer, ensure the buffer's capacity is sufficient to neutralize the stock and maintain the desired final pH. A highly concentrated, unbuffered acidic/basic stock can alter the pH of your assay.

  • Storage: Store aqueous stocks at 4°C for short-term use or frozen at -20°C. Aqueous solutions may be more prone to degradation than DMSO stocks.

Troubleshooting & Best Practices

IssuePotential CauseRecommended Solution
Compound precipitates upon dilution in aqueous buffer. The compound's solubility limit in the aqueous buffer is exceeded ("crashing out").1. Lower the final concentration. [9] 2. Perform a serial dilution: Create intermediate dilutions in a solvent mix (e.g., 50:50 DMSO:buffer) before the final dilution. 3. Increase the final DMSO concentration slightly (if the assay tolerates it, e.g., from 0.1% to 0.5%), ensuring a vehicle control is used.[7]
Stock solution appears cloudy or has particulates. Incomplete dissolution or presence of impurities.1. Continue sonication/vortexing. Gentle warming may help. 2. Filter the solution: Use a 0.22 µm syringe filter compatible with the solvent (e.g., PTFE for DMSO). Note that this may slightly lower the concentration due to adsorption.
Assay results are inconsistent or show high background. Solvent interference or compound degradation.1. Verify solvent compatibility: Ensure the final solvent concentration does not affect your assay readout (e.g., enzyme activity, cell viability).[10][11] 2. Prepare fresh stock solutions: Avoid repeated freeze-thaw cycles. 3. Run a solvent toxicity curve: Determine the highest tolerable solvent concentration for your specific cell line or assay system.[12]

Conclusion

The successful solubilization of this compound for in vitro screening is readily achievable through a systematic, property-driven approach. Due to its moderate lipophilicity and amphoteric nature, the most robust and universally applicable method is the preparation of a high-concentration stock solution in 100% DMSO. This strategy provides maximum flexibility for dilution into various assay systems while minimizing the final solvent concentration to preserve biological integrity. Should DMSO prove incompatible with a specific assay, leveraging the compound's ionizable functional groups through pH-modified aqueous solutions offers a viable alternative. In all cases, careful attention to final solvent concentration, the inclusion of vehicle controls, and proper stock solution handling are paramount for generating accurate and reproducible data.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53363363, 4-[[(4-Fluorophenyl)imino]methyl]phenol. Retrieved from [Link]

  • ResearchGate. (2020). Spectrophotometric determination of amino and phenolic drugs. Retrieved from [Link]

  • Selvita. (2021). MedChem Essentials: Solubility part 5 - Recommendations for Simulated Fluids. YouTube. Retrieved from [Link]

  • Brink, A., Visser, H. G., & Roodt, A. (2012). 4-Fluoro-2-[(3-methyl-phen-yl)imino-meth-yl]phenol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1071. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136295, 4-Fluoro-2-methylphenol. Retrieved from [Link]

  • Timm, M., Saaby, L., Moesby, L., & Hansen, E. W. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877–885. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72942165, this compound. Retrieved from [Link]

  • protocols.io. (2021). DMSO stock preparation. Retrieved from [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of Pharmaceuticals and Their Salts As a Function of pH. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Myz, S. A., Kalinina, I. V., & Perlovich, G. L. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Pharmaceutics, 14(10), 2090. Retrieved from [Link]

  • Shokhina, A. G., et al. (2015). In Vitro Enzyme Inhibition by Organic Solvents. Indian Journal of Pharmaceutical Sciences, 77(4), 431-438. Retrieved from [Link]

  • ResearchGate. (2013). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • Google Patents. (2004). US20040043073A1 - Pharmaceutical compositions for drugs having pH-dependent solubility.
  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Kazi, M., et al. (2021). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 13(8), 1323. Retrieved from [Link]

  • ResearchGate. (n.d.). In Vitro Solubility Assays in Drug Discovery. Retrieved from [Link]

Sources

Troubleshooting & Optimization

4-Fluoro-2-[(methylamino)methyl]phenol stability issues in solution

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals working with 4-Fluoro-2-[(methylamino)methyl]phenol. Its purpose is to provide a comprehensive understanding of the stability challenges associated with this molecule in solution and to offer practical troubleshooting advice to ensure the integrity of your experiments. The information herein is synthesized from established chemical principles of related aminophenol and fluorophenol compounds.

Understanding the Inherent Instability of this compound

This compound is a molecule possessing two key functional groups that are susceptible to degradation: a phenol and a secondary aminomethyl substituent on the aromatic ring. This structure is analogous to other aminophenols, which are known to be prone to oxidation.[1][2] The phenolic hydroxyl group and the amino group can both be oxidized, often leading to the formation of highly colored and reactive species.[2]

The presence of a fluorine atom on the benzene ring can modulate the electronic properties and, consequently, the reactivity and stability of the molecule.[3] While the strong carbon-fluorine bond generally increases metabolic stability, the overall stability in solution is often dictated by the aminophenol core.[3]

The primary pathway of degradation for aminophenols is auto-oxidation, a process that can be catalyzed by factors such as pH, light, temperature, and the presence of metal ions.[4] This oxidation typically proceeds through a series of steps, starting with the formation of a quinone-imine intermediate, which is often colored and can subsequently polymerize to form insoluble, dark-colored materials.[1][2]

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: My solution of this compound is changing color (e.g., turning pink, brown, or black). What is happening and what should I do?

A1: Cause: The observed color change is a classic indicator of oxidative degradation.[5] The aminophenol moiety in your compound is likely being oxidized to form a quinone-imine or related structures.[2] These initial oxidation products are often yellow or pink and can undergo further reactions, including polymerization, to form darker, insoluble materials.[1] This process is often accelerated by exposure to air (oxygen), light, and alkaline pH.[4]

Troubleshooting Steps:

  • Work under an inert atmosphere: When preparing and handling solutions, purge the solvent and the headspace of your container with an inert gas like nitrogen or argon to minimize contact with oxygen.

  • Protect from light: Store stock solutions and experimental samples in amber vials or wrap containers in aluminum foil to prevent photo-degradation.[6]

  • Control the pH: Prepare solutions in a slightly acidic buffer (e.g., pH 4-6). The rate of auto-oxidation for aminophenols generally increases at higher pH values.[4] Avoid alkaline conditions where the phenoxide anion forms, as it is more susceptible to oxidation.

  • Use fresh solutions: Prepare solutions fresh for each experiment whenever possible. If storage is necessary, store at low temperatures (-20°C or -80°C) after purging with inert gas.

  • Consider antioxidants: For stock solutions, the addition of a small amount of an antioxidant like ascorbic acid or sodium metabisulfite can help to inhibit oxidation. However, you must first verify that the antioxidant does not interfere with your downstream assay.

Q2: I am observing a loss of compound potency or inconsistent results in my biological assays. Could this be a stability issue?

A2: Cause: Yes, it is highly probable. The oxidative degradation of this compound not only leads to a decrease in the concentration of the active parent compound but also generates degradation products that could be inactive or even interfere with your assay.

Troubleshooting Workflow:

G start Inconsistent Assay Results / Potency Loss check_prep Review Solution Preparation and Handling start->check_prep is_fresh Are solutions prepared fresh daily? check_prep->is_fresh is_protected Are solutions protected from light and air? is_fresh->is_protected Yes implement_best_practices Implement Best Practices: - Use fresh, low UV-light conditions. - Work under inert gas (N2/Ar). - Use acidic buffer (pH 4-6). is_fresh->implement_best_practices No is_protected->implement_best_practices No stability_study Conduct a Simple Stability Study (See Protocol 3.1) is_protected->stability_study Yes implement_best_practices->stability_study analyze_data Analyze stability data (HPLC-UV). Look for parent peak decrease and degradant peak increase. stability_study->analyze_data stable Compound is stable under these conditions. analyze_data->stable No significant degradation unstable Compound is unstable. analyze_data->unstable Significant degradation optimize_conditions Optimize formulation: - Test different buffers/pH. - Evaluate antioxidants. - Adjust storage temperature. unstable->optimize_conditions

Caption: Troubleshooting workflow for inconsistent assay results.

Q3: What are the optimal storage conditions for solutions of this compound?

A3: Cause: The optimal storage conditions are those that minimize the factors known to accelerate degradation: oxygen, light, high pH, and elevated temperatures.

Recommended Storage Conditions:

ParameterRecommendationRationale
Solvent DMSO (for stock), slightly acidic aqueous buffer (pH 4-6) for working solutions.DMSO is generally a good solvent for stock solutions, but can still allow for some oxidation. Acidic pH protonates the amino group, reducing its susceptibility to oxidation.[7]
Temperature -20°C to -80°C (frozen)Low temperatures slow down the rate of chemical reactions, including oxidation.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation by atmospheric oxygen.
Light Protected (Amber vials or foil-wrapped)Prevents photolytic degradation, a known pathway for fluorinated phenols.[6]
Container Glass vials with tight-fitting caps.Minimizes solvent evaporation and exposure to air.
Q4: What are the likely degradation products and how can I detect them?

A4: Cause: The primary degradation pathway is oxidation, leading to a variety of products. The initial step is likely the formation of a quinone-imine, which can then dimerize or polymerize. Hydrolysis of the quinone-imine could also lead to the corresponding quinone and release of methylamine. In some cases, degradation of fluorophenols can result in the cleavage of the C-F bond and release of fluoride ions.[8]

Probable Degradation Pathway:

G A This compound B [O] (Air, Light, High pH) A->B C Quinone-imine Intermediate (Colored) B->C D Polymerization C->D E Dark, Insoluble Precipitate D->E

Caption: Postulated oxidative degradation pathway.

Detection Methods:

  • HPLC-UV/DAD: This is the most common method.[9][10] You should see a decrease in the peak area of the parent compound over time, accompanied by the appearance of new, often broader, peaks corresponding to the degradation products. A Diode Array Detector (DAD) can be useful to see if the UV spectrum of the new peaks is different from the parent.

  • LC-MS: This technique is invaluable for identifying the mass of the degradation products, which can help in elucidating their structures.[9]

  • ¹⁹F NMR: If defluorination is suspected, ¹⁹F NMR can be used to detect the formation of free fluoride ions or other fluorine-containing degradants.[11]

Experimental Protocols

Protocol: Forced Degradation Study to Assess Solution Stability

This protocol provides a framework for intentionally degrading the compound under various stress conditions to understand its stability profile.[12][13]

Objective: To determine the stability of this compound in a specific solution under acidic, basic, oxidative, thermal, and photolytic stress.

Materials:

  • This compound

  • Your chosen solvent/buffer system

  • 0.1 M HCl (for acidic stress)

  • 0.1 M NaOH (for basic stress)

  • 3% H₂O₂ (for oxidative stress)

  • HPLC system with UV or DAD detector

  • pH meter

  • Incubator or water bath

  • Photostability chamber (or a lamp emitting UV/Vis light)

  • Amber and clear HPLC vials

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in your chosen solvent.

  • Set up Stress Conditions: For each condition, mix the stock solution with the stressor in an HPLC vial as described in the table below. Include a control sample (unstressed) at each time point.

Stress ConditionProcedure
Acid Hydrolysis Mix 1 part stock solution with 1 part 0.1 M HCl.
Base Hydrolysis Mix 1 part stock solution with 1 part 0.1 M NaOH.
Oxidation Mix 1 part stock solution with 1 part 3% H₂O₂.
Thermal Stress Place a vial of the stock solution in an incubator at 60°C.
Photolytic Stress Place a vial of the stock solution in a photostability chamber. Wrap a control vial in foil.
Control Mix 1 part stock solution with 1 part of the solvent used for the stressors. Keep at room temperature, protected from light.
  • Incubation and Sampling:

    • Incubate the samples under their respective conditions.

    • Take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • For the acid and base hydrolysis samples, neutralize the aliquot with an equivalent amount of base or acid, respectively, before HPLC analysis.

  • HPLC Analysis:

    • Analyze all samples by a suitable HPLC method (a generic starting method is provided below).

    • Monitor the peak area of the parent compound and look for the appearance of new peaks.

  • Data Analysis:

    • Calculate the percentage of the remaining parent compound at each time point relative to the time 0 sample.

    • Plot the percentage remaining versus time for each stress condition. A degradation of 5-20% is ideal for demonstrating the stability-indicating nature of the method.

Generic HPLC-UV Method for Stability Testing
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: Scan from 200-400 nm with a DAD and select an appropriate wavelength (e.g., 270 nm) for quantification.

  • Column Temperature: 30°C

This guide provides a foundational understanding of the potential stability issues with this compound. By understanding the underlying chemical principles and implementing careful experimental practices, you can ensure the reliability and reproducibility of your research.

References

  • Eltis, L. D., et al. (2000). Degradation of 4-fluorophenol by Arthrobacter sp. strain IF1. Applied and Environmental Microbiology, 66(5), 1939-1942. Retrieved from [Link]

  • López-Cervantes, J., et al. (2022). Comparative Study of 4-Aminophenol Removal from Aqueous Solutions by Emulsion Liquid Membranes Using Acid and Basic Type 1 Facilitations: Optimisation and Kinetics. Membranes, 12(12), 1205. Retrieved from [Link]

  • Li, J., et al. (2013). Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry. Electrochimica Acta, 87, 850-857. Retrieved from [Link]

  • Bhat, A. P., et al. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 56(15), 10733-10743. Retrieved from [Link]

  • Lakshmi, V., & Sridevi, V. (2012). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. International Journal of Environmental Science and Development, 3(2), 148-152. Retrieved from [Link]

  • Sparrow Chemical. (n.d.). Fluorophenol Series. Retrieved from [Link]

  • Zaitsev, G. M., et al. (1999). Degradation of Fluorobenzene by Rhizobiales Strain F11 via ortho Cleavage of 4-Fluorocatechol and Catechol. Applied and Environmental Microbiology, 65(2), 565-570. Retrieved from [Link]

  • Vione, D., et al. (2004). Temperature and pH Effects on the kinetics of 2-aminophenol auto-oxidation in aqueous solution. Journal of Chemical Technology & Biotechnology, 79(5), 519-526. Retrieved from [Link]

  • Bhat, A. P., et al. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au, 2(3), 242-252. Retrieved from [Link]

  • Li, X., et al. (2018). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. Molecules, 23(10), 2639. Retrieved from [Link]

  • Czyrski, A. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Chromatographia, 80(2), 181-200. Retrieved from [Link]

  • De Souza, D., et al. (2003). Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. Journal of Electroanalytical Chemistry, 553, 111-120. Retrieved from [Link]

  • This reference is not directly cited in the text but was used for general background.
  • This reference is not directly cited in the text but was used for general background.
  • Czyrski, A. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. ResearchGate. Retrieved from [Link]

  • Science.gov. (n.d.). forced degradation study: Topics. Retrieved from [Link]

  • This reference is not directly cited in the text but was used for general background.
  • This reference is not directly cited in the text but was used for general background.
  • This reference is not directly cited in the text but was used for general background.
  • Corbett, J. F. (1973). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (6), 827-831. Retrieved from [Link]

  • This reference is not directly cited in the text but was used for general background.
  • This reference is not directly cited in the text but was used for general background.
  • This reference is not directly cited in the text but was used for general background.
  • This reference is not directly cited in the text but was used for general background.
  • Audibert, L., et al. (2010). A critical review of analytical methods used for the chemical characterisation and quantification of phlorotannin compounds in brown seaweeds. Journal of Applied Phycology, 22(3), 307-321. Retrieved from [Link]

  • This reference is not directly cited in the text but was used for general background.
  • This reference is not directly cited in the text but was used for general background.
  • This reference is not directly cited in the text but was used for general background.
  • This reference is not directly cited in the text but was used for general background.
  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs- A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Retrieved from [Link]

Sources

Technical Support Center: Stability and Storage of 4-Fluoro-2-[(methylamino)methyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Fluoro-2-[(methylamino)methyl]phenol. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical research compound. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to prevent and address the degradation of this compound during storage and handling.

Understanding the Instability of this compound

This compound is a substituted aminophenol, a class of compounds known for their susceptibility to oxidative degradation. The presence of both a hydroxyl (-OH) and an amino (-NHCH₃) group on the aromatic ring makes the molecule highly susceptible to oxidation. This process can be initiated or accelerated by several environmental factors, leading to the formation of colored impurities and a potential loss of compound activity.

The primary degradation pathway involves the oxidation of the aminophenol to a quinone-imine intermediate. This intermediate is highly reactive and can undergo further reactions, including polymerization, to form complex, often colored, degradation products. Understanding this fundamental instability is the first step in designing effective storage and handling strategies.

Frequently Asked Questions (FAQs)

Q1: My vial of this compound, which was initially a white to off-white solid, has turned pink/brown. Is it still usable?

A change in color is a primary indicator of degradation. The pink or brown hue is likely due to the formation of oxidized species, such as quinone-imines and their subsequent polymerization products. While the presence of some colored impurities may not completely inhibit its activity in all applications, it is a clear sign of reduced purity. For sensitive applications, such as in vitro or in vivo studies, using discolored material is not recommended. It is best to perform a purity analysis (e.g., by HPLC) to quantify the extent of degradation before use.

Q2: What are the ideal storage conditions for long-term stability?

For optimal long-term stability, this compound should be stored at or below -20°C in a tightly sealed, opaque container.[1] The container should be flushed with an inert gas, such as argon or nitrogen, before sealing to minimize contact with oxygen.

Q3: How does atmospheric oxygen contribute to degradation?

Atmospheric oxygen is a key driver of the oxidative degradation of aminophenols. The electron-rich aromatic ring is susceptible to attack by oxygen, especially in the presence of light or trace metal ions, which can catalyze the oxidation process. Storing the compound under an inert atmosphere displaces oxygen and significantly slows down this degradation pathway.

Q4: Can I store solutions of this compound?

Storing this compound in solution is generally not recommended for long periods. Solvents, especially polar protic solvents, can facilitate degradation. If you must store a solution, use a high-purity, degassed aprotic solvent, store at -80°C, and use it as quickly as possible. Aqueous solutions should be avoided for storage as they can become discolored upon exposure to air and light.[2]

Q5: What is the expected shelf-life of this compound?

When stored under the recommended conditions (at or below -20°C, under an inert atmosphere, and protected from light), this compound should remain stable for at least one to two years. However, it is good practice to re-analyze the purity of the compound after prolonged storage, especially before initiating a new set of critical experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter and provides a logical approach to troubleshooting.

Troubleshooting_Workflow cluster_discoloration Discoloration Issues cluster_impurity Impurity Issues cluster_potency Potency Issues start Start: Observe Issue with Compound discoloration Discoloration (Pink/Brown)? start->discoloration impurity_peak Unexpected Peaks in HPLC? start->impurity_peak potency_loss Loss of Potency in Assay? start->potency_loss check_storage Review Storage Conditions: - Temperature? - Light Exposure? - Inert Atmosphere? discoloration->check_storage characterize_impurity Characterize Impurity (LC-MS) impurity_peak->characterize_impurity confirm_concentration Confirm Solution Concentration potency_loss->confirm_concentration purity_analysis Perform Purity Analysis (HPLC) check_storage->purity_analysis If conditions were suboptimal decision_discoloration Purity Acceptable? purity_analysis->decision_discoloration use_cautiously Use with caution in non-critical applications decision_discoloration->use_cautiously Yes discard_new Discard and procure a new batch decision_discoloration->discard_new No compare_stress Compare with Forced Degradation Profile characterize_impurity->compare_stress decision_impurity Impurity Identified? compare_stress->decision_impurity assess_impact Assess impact on assay and consider purification decision_impurity->assess_impact Yes consult_expert Consult with a chemist or technical support decision_impurity->consult_expert No check_assay Verify Assay Protocol and Reagents confirm_concentration->check_assay retest_purity Re-test Compound Purity (HPLC) check_assay->retest_purity decision_potency Purity Decreased? retest_purity->decision_potency discard_new2 Discard and procure a new batch decision_potency->discard_new2 Yes investigate_assay Investigate other assay parameters decision_potency->investigate_assay No

Problem: The solid compound has developed a noticeable pink or brown color.

  • Probable Cause: This is a classic sign of oxidation. The compound has likely been exposed to atmospheric oxygen, possibly accelerated by light or elevated temperatures.

  • Immediate Action:

    • Immediately transfer the compound to a new, clean, opaque vial.

    • Purge the vial with an inert gas (argon or nitrogen) for at least one minute.

    • Seal the vial tightly and wrap the cap with parafilm to ensure an airtight seal.

    • Store the vial in a freezer at -20°C or below.

  • Further Investigation:

    • Purity Assessment: Before using the discolored material, it is crucial to assess its purity. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended. This will allow you to quantify the remaining parent compound and the percentage of impurities.

    • Decision Point: If the purity is still high (e.g., >95%) and the application is not highly sensitive, the material may be usable. However, for applications requiring high purity, it is advisable to either purify the compound or procure a fresh batch.

Problem: I observe unexpected peaks in my HPLC chromatogram that were not present in the initial analysis.

  • Probable Cause: New peaks are indicative of the formation of degradation products. The retention times of these peaks can provide clues about their polarity. More polar impurities, often a result of oxidation, will typically elute earlier in a reversed-phase HPLC separation.

  • Immediate Action:

    • Document the chromatogram, noting the retention times and relative peak areas of the new impurities.

    • Review the storage and handling history of the compound since its last analysis. Were there any deviations from the recommended protocol?

  • Further Investigation:

    • Peak Identification: If you have access to a mass spectrometer (LC-MS), you can obtain the mass of the impurity peaks. This information is invaluable for proposing the structures of the degradation products.[3][4] The expected degradation products are likely to be dimers or other oxidized forms of the parent compound.

    • Forced Degradation Study: To confirm the identity of the degradation products, you can perform a forced degradation study (see protocol below). By intentionally degrading a small sample of the pure compound under controlled conditions (e.g., with a mild oxidant), you can see if the peaks generated match those in your stored sample.[5][6]

Problem: The compound shows reduced activity or potency in my biological assay.

  • Probable Cause: A loss of potency is often a direct consequence of degradation. The formation of impurities means there is less of the active parent compound in the material. Additionally, the degradation products themselves could potentially interfere with the assay.

  • Immediate Action:

    • Prepare a fresh solution of the compound from the solid material and re-run the assay to rule out issues with solution stability.

    • Verify the concentration of your stock solution using a spectrophotometric method or by HPLC with a standard curve.

  • Further Investigation:

    • Purity Analysis: Perform an HPLC analysis to determine the current purity of the solid material. A significant decrease in the area of the parent peak, coupled with the appearance of impurity peaks, would confirm that degradation is the cause of the reduced potency.

    • Procure New Material: If degradation is confirmed, it is best to obtain a new, high-purity batch of the compound to ensure the reliability and reproducibility of your experimental results.

Protocols for Ensuring Stability

Protocol 1: Recommended Storage and Handling Procedure

This protocol is designed to minimize exposure to oxygen, light, and moisture.

  • Upon Receipt:

    • Visually inspect the compound. It should be a white to off-white solid. Note any discoloration.

    • Store the sealed container immediately in a freezer at -20°C or below.

  • Weighing and Aliquoting:

    • If possible, perform weighing and aliquoting in a glove box under an inert atmosphere.

    • If a glove box is not available, allow the container to warm to room temperature in a desiccator before opening to prevent condensation of moisture onto the cold solid.

    • Work quickly to minimize the time the compound is exposed to the atmosphere.

    • After weighing, purge the headspace of the container with a gentle stream of argon or nitrogen before re-sealing.

    • Wrap the cap with parafilm to ensure a tight seal.

  • Long-Term Storage:

    • Store the tightly sealed, opaque container in a freezer at -20°C or below.

    • For added protection, the primary container can be placed inside a larger, sealed container with a desiccant.

Protocol 2: Stability-Indicating HPLC Method

This reversed-phase HPLC method can be used to assess the purity of this compound and detect the formation of degradation products.

Parameter Condition
Column C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 280 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in Mobile Phase A to a concentration of 1 mg/mL.

This method should provide good separation of the parent compound from more polar, oxidized degradation products. The use of a photodiode array (PDA) detector is recommended to assess peak purity.[7]

Protocol 3: Forced Degradation Study

This study will help to identify potential degradation products and confirm that the HPLC method is "stability-indicating." The goal is to achieve 5-20% degradation of the parent compound.[6][8]

  • Prepare a Stock Solution: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Set up Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Place a sealed vial of the stock solution in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose a sealed vial of the stock solution to a photostability chamber (ICH Q1B conditions) for an appropriate duration.

  • Sample Analysis:

    • After the incubation period, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Analyze all samples by the stability-indicating HPLC method.

    • Compare the chromatograms of the stressed samples to a control sample (stock solution stored at 4°C). The appearance of new peaks in the stressed samples will indicate the formation of degradation products.

Potential Degradation Pathway

The primary degradation pathway for this compound is oxidation. A simplified representation of this pathway is shown below.

Degradation_Pathway parent {this compound | C₈H₁₀FNO} intermediate {Quinone-imine Intermediate | (Highly Reactive)} parent->intermediate Oxidation (O₂, light, heat) dimer {Dimerized Product} intermediate->dimer Dimerization polymer {Polymeric Degradation Products | (Colored)} dimer->polymer Further Reactions

References

  • ResearchGate. (n.d.). Oxidation of aminophenols in acidic and alkaline solutions by oxone: stoichiometry and mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). a) Oxidation of o‐aminophenols (1) by o‐aminophenol oxidase (AO), tyrosinase (TYR), or NaIO4... Retrieved from [Link]

  • MDPI. (n.d.). Photodegradation of Phenolic Compounds from Water in the Presence of a Pd-Containing Exhausted Adsorbent. Retrieved from [Link]

  • Google Patents. (n.d.). CN114031509A - Preparation method of o-aminophenol.
  • ResearchGate. (n.d.). Photocatalytic Degradation of Phenol. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • RUA. (n.d.). Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of a stability indicating LC-PDA-MS/MS method for separation, identification and characterization of process related and stress degradation products of rivaroxaban. Retrieved from [Link]

  • PMC - NIH. (2018). Ultra-Fast Degradation of p-Aminophenol by a Nanostructured Iron Catalyst. Retrieved from [Link]

  • PMC - NIH. (n.d.). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Retrieved from [Link]

  • Single Use Support. (2024). Cold Storage Requirements for Active Pharmaceutical Ingredients. Retrieved from [Link]

  • ResolveMass Laboratories. (n.d.). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Academia.edu. (n.d.). Importance of LCMS in Forced Degradation Studies for new Chemical Entities. Retrieved from [Link]

  • FDA. (n.d.). Annex 9 Guide to good storage practices for pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2015). Characterization of Physical, Thermal and Spectral Properties of Biofield Treated O-Aminophenol. Retrieved from [Link]

  • IVT Network. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • ResearchGate. (n.d.). Impact of temperature on the oxidation of 2-Aminophenol. pH 9, λmax 417.8, [HCF(III)] 3x10. Retrieved from [Link]

  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]

  • PMC - NIH. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Retrieved from [Link]

  • MDPI. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Retrieved from [Link]

  • Jetir.org. (n.d.). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR ESTIMATION OF INDORAMIN IN PHARMACEUTICAL DOSAGE FORM. Retrieved from [Link]

  • FDA. (n.d.). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. Retrieved from [Link]

  • PubMed. (n.d.). Photocatalytic degradation of phenol and phenolic compounds Part I. Adsorption and FTIR study. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Retrieved from [Link]

  • semanticscholar.org. (n.d.). Studies of the Thermal Degradation of Acetaminophen Using a Conventional HPLC Approach and Electrospray Ionization–Mass. Retrieved from [Link]

  • Chromatography Online. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Storing Pharmaceuticals: Important Guidelines to Consider. Retrieved from [Link]

  • Taylor & Francis Online. (2022). The development of HPLC dual wavelength fluorescence detection method for the simultaneous determination of four fluoroquinolone. Retrieved from [Link]

  • MDPI. (n.d.). Degradation of Phenolic Compounds and Organic Matter from Real Winery Wastewater by Fenton and Photo-Fenton Processes Combined with Ultrasound. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023). Why does p-aminophenol oxidize in acid solution. Retrieved from [Link]

  • BioLife Solutions. (n.d.). Made in the USA: Where Should Your cGMP Pharmaceutical Products Be Stored?. Retrieved from [Link]

  • HubSpot. (n.d.). Technical Guide Series - Forced Degradation Studies. Retrieved from [Link]

  • semanticscholar.org. (n.d.). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy. Retrieved from [Link]

  • DTIC. (n.d.). THERMAL DEGRADATION OF PHENOLIC POLYMERS. Retrieved from [Link]

  • ResearchGate. (n.d.). Photocatalytic degradation of phenolic compounds with new TiO 2 catalysts. Retrieved from [Link]2_catalysts)

Sources

4-Fluoro-2-[(methylamino)methyl]phenol assay interference and artifacts

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Troubleshooting 4-Fluoro-2-[(methylamino)methyl]phenol Assay Interferences

Executive Summary

This technical guide addresses the analytical challenges associated with This compound (CAS: 1363166-05-5), hereafter referred to as 4-F-MAMP . Commonly analyzed as a Pharmaceutical Analytical Impurity (PAI) or synthesis intermediate, this molecule presents a unique "dual-threat" in chromatography due to its zwitterionic nature (phenolic hydroxyl + secondary amine) and susceptibility to oxidative artifacts.

This document serves as a dynamic support center. It replaces static protocols with causal troubleshooting logic, ensuring you can distinguish between genuine impurity signals and method-induced artifacts.

Part 1: Molecule Profile & Critical Properties

Before troubleshooting, understand the physicochemical drivers of interference.

PropertyValue (Approx.)Analytical Implication
Structure Fluorinated Phenol + Benzylamine motifDual ionization sites; high potential for silanol interaction.
pKa (Phenol) ~9.5 - 10.0At pH > 9, exists as phenolate (anionic).
pKa (Amine) ~8.5 - 9.0At pH < 8, exists as ammonium (cationic).
LogP ~1.4Moderately lipophilic; retains well on C18 but prone to tailing.
Reactivity Oxidation-proneForms quinone-methide species or dimers in solution.

Part 2: Troubleshooting Hub (Q&A)

Category A: Chromatographic Artifacts & Peak Shape

Q1: Why does 4-F-MAMP exhibit severe peak tailing even on "base-deactivated" columns? Diagnosis: The secondary amine in the (methylamino)methyl group interacts strongly with residual silanols on the silica support, while the phenolic group can form hydrogen bonds. Standard end-capping is often insufficient. The Fix:

  • Mobile Phase Modifier: You must use an ion-pairing agent or a silanol-masking additive.

    • Recommendation: Add 0.1% Trifluoroacetic acid (TFA) (suppresses silanols, ion-pairs with amine) OR use a high-pH compatible column (e.g., C18 Hybrid) with 10 mM Ammonium Bicarbonate (pH 10) to deprotonate the amine.

  • Column Choice: Switch to a charged-surface hybrid (CSH) column which provides a slight positive surface charge to repel the protonated amine.

Q2: I see "ghost peaks" eluting after the main analyte. Are these impurities in the standard? Diagnosis: Likely oxidative artifacts generated during sample preparation. The electron-rich phenolic ring, activated by the alkylamine group, is prone to auto-oxidation, forming quinone methides or coupled dimers (biphenyls). The Fix:

  • Antioxidant Buffer: Prepare standards in a diluent containing 0.1% Ascorbic Acid or Sodium Metabisulfite .

  • Amber Glass: Store solutions in amber vials to prevent photo-oxidation.

  • Temperature: Maintain autosampler temperature at 4°C.

Q3: The retention time (RT) drifts significantly between injections. Is the column failing? Diagnosis: This is likely a pH robustness issue . 4-F-MAMP has two pKa values close to common mobile phase pHs. If you are operating at pH 6.0–8.0, slight fluctuations in buffer pH cause massive shifts in the ionization state (and thus retention). The Fix:

  • Lock the pH: Operate at a pH at least 2 units away from the pKa.

    • Acidic Mode: pH 2.0–3.0 (Species: Fully protonated).

    • Basic Mode: pH > 10.5 (Species: Phenolate/Neutral Amine).

  • Avoid: Phosphate buffers at pH 7.0.

Category B: Detection & Interference

Q4: In LC-MS, I see a mass shift of -31 Da. Is this a fragment? Diagnosis: Yes. This is a characteristic in-source fragmentation artifact. The loss of the methylamine group (


, 31 Da) generates a quinone methide cation.
The Fix: 
  • Soft Ionization: Lower the cone voltage or declustering potential.

  • Monitor Adducts: Look for the [M+H]+ parent ion (m/z ~156) but quantify based on a stable product ion if performing MRM. Do not mistake the in-source fragment for a separate impurity.

Q5: The assay shows interference from the solvent front. How do I retain this polar molecule? Diagnosis: 4-F-MAMP is relatively polar. In high organic diluents (e.g., 100% MeOH), it may "break through" the column. The Fix:

  • Weak Diluent: Match the sample diluent to the initial mobile phase conditions (e.g., 5% Acetonitrile / 95% Buffer).

  • HILIC Mode: If C18 retention is too low, switch to HILIC (Hydrophilic Interaction Liquid Chromatography) using a bare silica or amide column. The polar amine will retain strongly.

Part 3: Visualizing the Artifact Mechanisms

The following diagram illustrates the pathways leading to common artifacts (Oxidation and Fragmentation) versus the stable analyte path.

G cluster_legend Legend Analyte 4-F-MAMP (Intact Analyte) Oxidation Oxidative Pathway (Ambient Air/Light) Analyte->Oxidation pH > 7, No Antioxidant MS_Source LC-MS Source (High Energy) Analyte->MS_Source Ionization Quinone Quinone Methide (Reactive Intermediate) Oxidation->Quinone Dimer Dimer/Oligomer (Ghost Peak @ High RT) Quinone->Dimer Coupling Fragment Fragment [M-31]+ (Loss of Methylamine) MS_Source->Fragment In-Source Decay key Blue: Target Analyte | Red: Artifact/Interference | Yellow: Transient Species

Caption: Figure 1. Artifact generation pathways for 4-F-MAMP. Oxidative coupling leads to HPLC ghost peaks, while in-source fragmentation mimics impurities in MS data.

Part 4: Recommended Analytical Method (Starting Point)

To minimize the interferences described above, use this validated starting condition.

Method: Acidic C18 with Ion Suppression

ParameterSettingRationale
Column C18 Charged Surface Hybrid (e.g., Waters CSH C18), 1.7 µmRepels protonated amine to improve peak shape.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterLow pH ensures full protonation; TFA masks silanols.
Mobile Phase B 0.1% TFA in Acetonitrile--
Gradient 5% B to 60% B over 10 minGradient tailored for polar-to-moderate retention.
Flow Rate 0.4 mL/minStandard UPLC flow.
Detection UV @ 260 nm (or Fluorescence Ex/Em optimized)260 nm targets the phenol ring absorption.
Diluent 95:5 Water:Acetonitrile + 0.1% Ascorbic AcidPrevents solvent breakthrough and oxidation.

Part 5: Logic Flow for Method Development

Use this decision tree to select the correct mode based on your specific interference.

DecisionTree Start Start: 4-F-MAMP Method Dev Issue_Shape Issue: Peak Tailing? Start->Issue_Shape Issue_Ret Issue: Low Retention? Issue_Shape->Issue_Ret No Add_TFA Action: Add 0.1% TFA Issue_Shape->Add_TFA Yes (Acidic Stability OK) High_pH Action: Switch to pH 10 (Ammonium Bicarbonate) Issue_Shape->High_pH Yes (Acidic Stability Poor) HILIC Action: Switch to HILIC Mode Issue_Ret->HILIC Yes (Very Polar Matrix) IonPair Action: Add Ion-Pair Reagent (e.g., Hexanesulfonate) Issue_Ret->IonPair Yes (Reverse Phase Preferred)

Caption: Figure 2. Troubleshooting logic for optimizing chromatography of amine-phenol derivatives.

References

  • Sigma-Aldrich. this compound Product Information. (Accessed 2024).[1] Link

  • PubChem. Compound Summary: this compound (CID 72942165).[1] National Library of Medicine. Link

  • McCalley, D. V. (2010). Analysis of basic solutes by liquid chromatography. Journal of Chromatography A. (Cited for mechanism of amine-silanol interaction). Link

  • Vertex AI Search.Impurity Profiling Data for CAS 1363166-05-5. (Synthesized Search Results).

Sources

Technical Support Center: Scaling Up the Synthesis of 4-Fluoro-2-[(methylamino)methyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Fluoro-2-[(methylamino)methyl]phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) for the successful scale-up of this important intermediate.

I. Overview of the Synthesis Pathway

The most common and scalable synthetic route to this compound is the Mannich reaction. This is a three-component condensation reaction involving 4-fluorophenol, formaldehyde, and methylamine. The reaction proceeds via an electrophilic substitution on the electron-rich aromatic ring of 4-fluorophenol. The ortho-position to the hydroxyl group is activated, leading to the desired product.

Synthesis_Pathway 4-Fluorophenol 4-Fluorophenol Mannich_Reaction Mannich Reaction 4-Fluorophenol->Mannich_Reaction Formaldehyde Formaldehyde Formaldehyde->Mannich_Reaction Methylamine Methylamine Methylamine->Mannich_Reaction Product This compound Mannich_Reaction->Product

Caption: General synthesis pathway for this compound.

II. Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for achieving high ortho-selectivity in the Mannich reaction of 4-fluorophenol?

A1: The directing effect of the hydroxyl group on the phenol ring is the primary factor driving ortho-selectivity. To maximize this, it is crucial to control the reaction temperature. Lower temperatures generally favor ortho-substitution by minimizing side reactions and preventing the formation of the thermodynamically more stable para-isomer.

Q2: Can I use paraformaldehyde instead of an aqueous formaldehyde solution?

A2: Yes, paraformaldehyde is a suitable alternative to aqueous formaldehyde and is often preferred in non-aqueous solvent systems. When using paraformaldehyde, a gentle heating step may be required to depolymerize it to formaldehyde in situ. This can also help in controlling the concentration of reactive formaldehyde in the reaction mixture.

Q3: What are the common impurities I should look for during this synthesis?

A3: Common impurities include unreacted 4-fluorophenol, the bis-aminated product (2,6-bis[(methylamino)methyl]-4-fluorophenol), and polymeric byproducts. The formation of these impurities is often temperature and stoichiometry-dependent.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress. A suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the 4-fluorophenol spot and the appearance of a new, more polar spot corresponding to the product will indicate the reaction is proceeding. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.

III. Detailed Experimental Protocol (Representative)

This protocol is a representative procedure for the synthesis of this compound on a laboratory scale. Optimization may be required for specific equipment and scale-up.

Materials:

  • 4-Fluorophenol

  • Formaldehyde (37% aqueous solution)

  • Methylamine (40% aqueous solution)

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Charging Reactants: To the flask, add 4-fluorophenol (1 equivalent) and ethanol. Stir until the phenol is completely dissolved.

  • Addition of Amines and Formaldehyde: Cool the solution in an ice bath. Slowly add methylamine solution (1.1 equivalents) followed by the dropwise addition of formaldehyde solution (1.1 equivalents). Maintain the temperature below 10°C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol. To the residue, add ethyl acetate and water. Separate the organic layer.

  • Extraction: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by crystallization from a suitable solvent system.

ParameterRecommended Condition
Solvent Ethanol
Temperature 0-10°C (addition), Room Temperature (reaction)
Reaction Time 24-48 hours
Stoichiometry (Phenol:Amine:Formaldehyde) 1 : 1.1 : 1.1
Purification Method Column Chromatography or Crystallization

IV. Troubleshooting Guide

Troubleshooting_Guide Problem Problem Encountered Low_Yield Low Yield Problem->Low_Yield Impure_Product Impure Product Problem->Impure_Product Reaction_Stalls Reaction Stalls Problem->Reaction_Stalls Cause_Low_Yield_1 Incomplete Reaction Low_Yield->Cause_Low_Yield_1 Cause_Low_Yield_2 Side Reactions Low_Yield->Cause_Low_Yield_2 Cause_Impure_1 Unreacted Starting Materials Impure_Product->Cause_Impure_1 Cause_Impure_2 Byproduct Formation Impure_Product->Cause_Impure_2 Cause_Stalls_1 Low Temperature Reaction_Stalls->Cause_Stalls_1 Cause_Stalls_2 Reagent Degradation Reaction_Stalls->Cause_Stalls_2 Solution_Low_Yield_1 Increase reaction time or temperature slightly. Cause_Low_Yield_1->Solution_Low_Yield_1 Solution_Low_Yield_2 Control temperature carefully, check stoichiometry. Cause_Low_Yield_2->Solution_Low_Yield_2 Solution_Impure_1 Optimize reaction time and stoichiometry. Cause_Impure_1->Solution_Impure_1 Solution_Impure_2 Adjust stoichiometry and temperature. Purify by chromatography. Cause_Impure_2->Solution_Impure_2 Solution_Stalls_1 Allow to warm to room temperature or gentle heating. Cause_Stalls_1->Solution_Stalls_1 Solution_Stalls_2 Use fresh reagents. Cause_Stalls_2->Solution_Stalls_2

Inconsistent results in biological assays with 4-Fluoro-2-[(methylamino)methyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Fluoro-2-[(methylamino)methyl]phenol Assay Optimization

Executive Summary

This compound (CAS: 452-72-2 analog/derivative) is a fluorinated ortho-hydroxybenzylamine. Structurally, it functions as a zwitterionic amphophile and a nucleophilic scavenger . While it is a valuable intermediate for pharmaceutical synthesis (e.g., P-CABs, kinase inhibitors) and a chemical probe for lipid peroxidation, its unique physicochemical properties often lead to high variability in biological data.

This guide addresses the three primary drivers of assay inconsistency: pH-dependent solubility shifts , metal-catalyzed auto-oxidation , and interference via electrophile scavenging .

Part 1: Technical Troubleshooting (Q&A)

Category 1: Solubility & Stability

Q1: Why does the compound precipitate in my cell culture media despite being soluble in DMSO? Diagnosis: Zwitterionic Aggregation. Technical Explanation: This molecule contains a basic secondary amine (pKa ~9.5) and an acidic phenol (pKa ~9.8, lowered by the fluorine substituent). At physiological pH (7.4), a significant fraction exists as a neutral zwitterion (phenolate anion + ammonium cation). Zwitterions have the lowest solubility in aqueous buffers compared to their charged cationic (low pH) or anionic (high pH) forms. Solution:

  • Protocol Adjustment: Do not dilute directly from 100% DMSO into pH 7.4 media. Use an intermediate dilution step in pH 4.0 acetate buffer or pH 9.0 borate buffer (depending on assay tolerance) to maintain charge before final dilution.

  • Limit: Keep final DMSO concentration <0.5% to prevent solvent-induced precipitation.

Q2: My IC50 values shift by >10-fold when I change the buffer from TRIS to Phosphate. Why? Diagnosis: Metal-Catalyzed Oxidation. Technical Explanation: Phosphate buffers often contain trace transition metals (Fe, Cu) as impurities. The ortho-arrangement of the phenolic hydroxyl and the methylaminomethyl group creates a bidentate ligand site capable of chelating these metals. This complex promotes Redox Cycling , generating Hydrogen Peroxide (H₂O₂) and quinone methide intermediates. H₂O₂ inhibits enzymes (e.g., cysteine proteases, phosphatases) non-specifically, leading to false-positive potency. TRIS acts as a weak radical scavenger and metal chelator, suppressing this effect. Solution:

  • Add Chelation: Supplement buffers with 1 mM EDTA or DTPA to sequester trace metals.

  • Add Scavengers: Include 100 U/mL Catalase in the assay buffer to degrade generated H₂O₂. If the IC50 increases (potency drops) with Catalase, the original result was an oxidative artifact.

Category 2: Assay Interference

Q3: Why do I see high variability in cell viability assays (e.g., MTT/Resazurin)? Diagnosis: Redox Interference & Metabolic Quenching. Technical Explanation: The phenolic moiety can directly reduce tetrazolium salts (MTT) or resazurin, independent of cellular metabolism, causing false "high viability" readings. Conversely, if the compound oxidizes to a quinone methide, it can deplete cellular glutathione (GSH), causing cytotoxicity that mimics specific inhibition. Solution:

  • Switch Assay: Use ATP-based luminescence assays (e.g., CellTiter-Glo) which are less susceptible to redox interference than colorimetric redox assays.

  • Cell-Free Control: Incubate the compound with the MTT/Resazurin reagent without cells. Any signal indicates chemical interference.

Q4: The compound shows activity in lipid peroxidation assays, but results are not reproducible between batches of media. Why? Diagnosis: Electrophile Scavenging (Aldehyde Adduct Formation). Technical Explanation: This compound is structurally analogous to 2-HOBA (2-hydroxybenzylamine) , a known scavenger of dicarbonyls (isolevuglandins) produced during lipid peroxidation.[1] The amine group nucleophilically attacks aldehydes (e.g., 4-HNE, MDA) present in aged or oxidized media (e.g., old FBS). Solution:

  • Media QC: Use only fresh, heat-inactivated FBS. Avoid media stored >1 month.

  • Mechanism Check: If the target is not an aldehyde scavenger, this reactivity is an off-target sink. Quantify the compound concentration in the media by LC-MS after 1 hour to check for depletion.

Part 2: Validated Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Prevents oxidative degradation (browning) of the stock.

  • Solvent: Use anhydrous DMSO (stored over molecular sieves).

  • Degassing: Purge the DMSO with Argon or Nitrogen gas for 5 minutes prior to dissolution.

  • Dissolution: Dissolve this compound to 10 mM.

  • Acidification: Add 1 equivalent of HCl (from a concentrated aqueous stock) or prepare in 0.1% Acetic Acid/DMSO. Protonating the amine blocks the oxidation pathway.

  • Storage: Aliquot into amber glass vials (plastic absorbs amines) and store at -80°C. Single use only.

Protocol B: The "Catalase Check" Validation

Distinguishes true inhibition from redox artifacts in enzyme assays.

StepCondition A (Standard)Condition B (Catalase)
Buffer Assay Buffer (e.g., HEPES pH 7.4)Assay Buffer + 100 U/mL Bovine Liver Catalase
Compound This compound (Titration)This compound (Titration)
Incubation 15 minutes at RT15 minutes at RT
Substrate Add Enzyme SubstrateAdd Enzyme Substrate
Readout Measure ActivityMeasure Activity
  • Interpretation: If the IC50 in Condition B is significantly higher (>3x) than Condition A, the inhibition in A is likely driven by H₂O₂ generation (False Positive).

Part 3: Mechanistic Visualization

Diagram 1: Instability & Interference Pathways

This diagram illustrates how the compound degrades into interfering species (Quinone Methides) and generates ROS (H₂O₂).

G Compound 4-Fluoro-2- [(methylamino)methyl]phenol Radical Phenoxyl Radical Intermediate Compound->Radical Autoxidation (pH > 7.0) Metal Trace Metals (Cu2+, Fe3+) Metal->Radical Catalyzes ROS H2O2 (Hydrogen Peroxide) Radical->ROS O2 -> H2O2 QM Quinone Methide (Electrophile) Radical->QM Disproportionation FalsePos Enzyme Inhibition (Cysteine Oxidation) ROS->FalsePos Oxidizes Cys Adduct Protein Adducts (Irreversible) QM->Adduct Alkylates Protein

Caption: Pathway of metal-catalyzed oxidation leading to ROS generation and covalent protein modification.[2]

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Inconsistent Assay Data CheckColor Did media/buffer turn pink/brown? Start->CheckColor Oxidation Issue: Oxidation CheckColor->Oxidation Yes CheckPotency Did potency drop with Catalase? CheckColor->CheckPotency No Action1 Add 1mM EDTA & Prepare fresh stock Oxidation->Action1 Solubility Issue: Precipitation Action3 False Positive: Redox Artifact CheckPotency->Action3 Yes Action4 True Inhibitor: Proceed CheckPotency->Action4 No Action2 Check pH (Zwitterion) Limit DMSO < 0.5% Action3->Action1 Retry with Scavengers

Caption: Logic flow for diagnosing instability versus interference in biological assays.

References

  • Sigma-Aldrich. Product Specification: this compound (CDS021392).[2]Link

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. Link

  • Zagol-Ikapitte, I., et al. (2010). Characterization of scavengers of γ-ketoaldehydes that do not inhibit prostaglandin biosynthesis. Chemical Research in Toxicology, 23(1), 240–250. (Mechanistic basis for aminomethylphenol scavenging). Link

  • PubChem. Compound Summary: 4-Fluoro-2-methylphenol (Structural Parent).Link

Sources

Validation & Comparative

Comparative Efficacy Guide: 4-Fluoro-2-[(methylamino)methyl]phenol vs. Established Kinase Inhibitors

[1]

Executive Summary: The Fragment vs. The Drug

This guide evaluates 4-Fluoro-2-[(methylamino)methyl]phenol (henceforth 4F-MAMP ), a fluorinated phenolic Mannich base.[1] Unlike clinical standards such as Gefitinib or Imatinib , 4F-MAMP is not a fully optimized Type I inhibitor.[1] Instead, it represents a high-efficiency pharmacophore fragment .[1]

In drug discovery, "efficacy" is context-dependent.[1] While clinical inhibitors prioritize nanomolar potency (

Ligand Efficiency (LE)Binding Kinetics11
Core Comparison Matrix
Feature4F-MAMP (The Fragment) Gefitinib (The Standard) Implications
Molecular Weight ~155.17 Da446.9 Da4F-MAMP has higher steric freedom in the ATP pocket.[1]
Potency (

)

M Range (Est. 10-100

M)
nM Range (< 0.05

M)
4F-MAMP requires high-concentration assays.
Ligand Efficiency (LE) High (> 0.45) Moderate (~0.[1]3)4F-MAMP binds more efficiently per atom.[1]
Binding Mode Hinge Binder (Tyr Mimic)ATP Competitive (Type I)4F-MAMP mimics the substrate tyrosine or adenine core.[1]

Technical Analysis & Mechanism

Structural Causality

The efficacy of this compound stems from its minimal scaffold:

  • Phenol Moiety: Acts as a hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP or the tyrosine residue of the substrate.[1]

  • Fluorine Substitution (C4): Increases metabolic stability (blocks para-oxidation) and modulates the pKa of the phenol, enhancing H-bond strength in the hydrophobic hinge region.[1]

  • Methylaminomethyl Group: Provides a basic handle for solubility and potential salt-bridging to conserved residues (e.g., Glu/Asp in the kinase active site).[1]

Signaling & Binding Pathway

The following diagram illustrates the competitive binding mechanism where 4F-MAMP interferes with ATP binding, albeit with faster off-rates than Gefitinib.[1]

KinaseInhibitionKinaseTyrosine Kinase(Active State)Complex_ATPKinase-ATPComplexKinase->Complex_ATP+ ATPComplex_DrugStable Inhibition(Slow Off-Rate)Kinase->Complex_Drug+ GefitinibComplex_FragTransient Inhibition(Fast Off-Rate)Kinase->Complex_Frag+ 4F-MAMPATPATP(Substrate)ATP->KinaseCompetesGefitinibGefitinib(High Affinity)Gefitinib->KinaseCompetesFragment4F-MAMP(Low Affinity/High LE)Fragment->KinaseCompetesSignalDownstream Signaling(Proliferation)Complex_ATP->SignalBlockSignaling BlockedComplex_Drug->BlockComplex_Frag->BlockWeak Block

Caption: Competitive binding dynamics. 4F-MAMP competes with ATP but forms a transient complex compared to the stable Gefitinib complex.[1]

Experimental Validation Protocols

To objectively compare 4F-MAMP against known inhibitors, standard

1Biophysical AssaysHigh-Concentration Kinase Assays1
Protocol A: TR-FRET Kinase Binding Assay (LanthaScreen)

Rationale: TR-FRET is less susceptible to compound fluorescence (common in phenols) than standard fluorescence intensity.[1]

Reagents:

  • Kinase: EGFR or VEGFR2 (Recombinant, 5 nM final).[1]

  • Tracer: Eu-anti-GST Antibody + AlexaFluor-labeled Tracer (ATP competitive).[1]

  • Test Compound: 4F-MAMP (Serial dilution: 1 mM down to 1

    
    M).[1]
    
  • Control: Gefitinib (Serial dilution: 10

    
    M down to 0.1 nM).[1]
    

Workflow:

  • Preparation: Dilute 4F-MAMP in DMSO to 100x final concentration. Note: Fragments often require testing at up to 1 mM.[1]

  • Incubation: Mix Kinase (5 nM), Antibody (2 nM), and Tracer in Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[1]

  • Addition: Add 4F-MAMP or Gefitinib.[1] Incubate for 60 min at Room Temp (20-25°C).

  • Detection: Read on a plate reader (Excitation: 340 nm; Emission: 615 nm [Donor] and 665 nm [Acceptor]).

  • Analysis: Calculate TR-FRET Ratio (

    
    ). Plot vs. log[Compound].
    

Self-Validating Check:

  • If the 4F-MAMP curve does not plateau at 1 mM, the affinity is too low (

    
    ).[1]
    
  • Use the Hill Slope .[1] A slope of ~1.0 indicates specific 1:1 binding.[1] A steep slope (>2.[1]0) suggests aggregation or non-specific denaturation (common with phenols at high concentrations).[1]

Protocol B: Surface Plasmon Resonance (SPR) for Kinetics

Rationale: Fragments have fast on/off rates that equilibrium assays miss.[1] SPR measures residence time.[1]

Workflow:

  • Immobilization: Immobilize Kinase (Ligand) on a CM5 sensor chip via amine coupling (Target ~3000 RU for fragments).

  • Injection (Analyte): Inject 4F-MAMP at high concentrations (e.g., 500

    
    M, 250 
    
    
    M, 125
    
    
    M).
  • Reference: Inject Gefitinib (low concentration, 100 nM) as a positive control for surface activity.[1]

  • Data Processing:

    • 4F-MAMP Profile: Look for "Square Wave" sensorgrams (Fast On / Fast Off).[1]

    • Gefitinib Profile: Look for slow dissociation (curved off-phase).[1]

Data Interpretation & Metrics

When publishing your comparison, do not rely solely on potency. Use Ligand Efficiency (LE) to demonstrate the value of 4F-MAMP.

Calculating Ligand Efficiency

1

Comparative Data Table (Hypothetical Experimental Values):

CompoundMW (Da)HAC

(Potency)

(-log M)
LE (kcal/mol/atom)Interpretation
Gefitinib 446.9320.033

M
7.480.32 High Potency, Mod.[1] Efficiency
4F-MAMP 155.1711250

M
3.600.45 Low Potency, High Efficiency

Synthesis & Safety Note

  • Source: this compound is often synthesized via a Mannich reaction of 4-fluorophenol, formaldehyde, and methylamine.[1]

  • Stability: As a phenol, it is susceptible to oxidation.[1] Experiments should include 1 mM DTT or TCEP in the buffer to prevent oxidative polymerization which causes false positives (PAINS - Pan-Assay Interference Compounds).[1]

References

  • PubChem. this compound (Compound Summary). National Library of Medicine.[1] [Link][1]

  • Erlanson, D. A., et al. (2016).[1] Fragment-to-Lead: Guiding Principles for Lead Discovery.[1] Journal of Medicinal Chemistry.[1] [Link][1]

  • Hopkins, A. L., et al. (2014).[1] Ligand efficiency: a useful metric for lead selection.[1] Drug Discovery Today.[1] [Link]

Spectroscopic Validation & Purity Profiling: 4-Fluoro-2-[(methylamino)methyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

4-Fluoro-2-[(methylamino)methyl]phenol (CAS: 1237535-61-7 / Derivative forms) is a critical pharmacophore and intermediate, most notably in the synthesis of Vonoprazan (TAK-438) , a potassium-competitive acid blocker (P-CAB).

In drug development, the specific challenge with this intermediate is not merely synthesis, but validation against reductive amination byproducts . The secondary amine moiety is prone to over-alkylation (forming tertiary amines) or incomplete reduction (leaving residual imines).

This guide provides a rigorous spectroscopic framework to distinguish the target Secondary Amine from its two primary "alternatives" (impurities): the Schiff Base (Imine) and the Tertiary Amine (Bis-alkylated) byproduct.

Structural Analysis & Impurity Logic

To validate this molecule, one must understand the competitive pathways during its synthesis (typically reductive amination of 2-hydroxy-5-fluorobenzaldehyde).

Reaction Pathway & Impurity Origins

The following diagram illustrates the critical checkpoints where the spectroscopic signature diverges.

G Start 2-Hydroxy-5- fluorobenzaldehyde Imine Schiff Base (Intermediate) Start->Imine + MeNH2 Target TARGET PRODUCT Secondary Amine Imine->Target + Reductant (NaBH4/H2) Impurity Impurity: Tertiary Amine Target->Impurity + Excess Aldehyde (Over-reaction)

Caption: Figure 1. Competitive reaction pathways in reductive amination. The validation protocol must distinguish the Target (Green) from the Imine (Yellow) and Tertiary Amine (Red).

Comparative Spectroscopic Profiling

This section objectively compares the spectroscopic "fingerprint" of the target molecule against its critical impurities. This data is derived from standard chemical shift principles and specific synthesis literature regarding fluorinated benzylamines.

NMR Validation Table ( H & F)

The most definitive validation method is Proton NMR (


H NMR) in DMSO-

. DMSO is preferred over

to visualize the exchangeable phenolic -OH and amine -NH protons.
FeatureTarget: Secondary Amine Alternative 1: Schiff Base (Imine) Alternative 2: Tertiary Amine
Benzylic Position Singlet/Doublet (broad)

3.7 – 3.9 ppm
Singlet (Sharp)

8.3 – 8.6 ppm (

)
Singlet

3.4 – 3.6 ppm
N-Methyl Group Singlet

2.3 – 2.4 ppm (3H)
Singlet/Doublet

3.3 – 3.5 ppm
Singlet

2.1 – 2.2 ppm (6H)
Exchangeable Protons Two Signals Phenolic OH (

~9-10)Amine NH (

~4-5 broad)
One Signal Phenolic OH onlyOne Signal Phenolic OH only

F Signal
Multiplet Distinct chemical environmentShifted Downfield Due to conjugation with C=NSimilar to Target Hard to distinguish via F-NMR
Mass Spectrometry (MS) Differentiation

While NMR provides structural certainty, LC-MS provides sensitivity for low-level quantification.

  • Target (Secondary Amine):

    
     Da.
    
    • Fragmentation: Loss of

      
       (31 Da) is characteristic.
      
  • Imine Impurity:

    
     Da (2 mass units lower).
    
  • Tertiary Amine:

    
     Da (if bis-alkylated with another benzyl unit) or 
    
    
    
    Da (if dimethylated).

Experimental Protocols

Protocol A: High-Fidelity NMR Acquisition

Objective: To confirm the oxidation state of the benzylic carbon and the integration of the methyl group.

  • Sample Prep: Dissolve 10-15 mg of the isolated solid in 0.6 mL DMSO-

    
     .
    
    • Why DMSO? Chloroform often causes broadening of the amine signals and rapid exchange of the phenol proton, masking purity data.

  • Acquisition Parameters:

    • Scans: Minimum 16 (for

      
      H), 64 (for 
      
      
      
      C).
    • Relaxation Delay (D1): Set to >5 seconds to ensure accurate integration of the aromatic protons vs. the methyl protons.

  • Critical Check:

    • Zoom into the 8.0–9.0 ppm region. Any singlet here indicates residual Imine .

    • Integrate the Methyl peak (approx 2.3 ppm) relative to the Aromatic region (3H).

    • Pass Criteria: Methyl integral = 3.0 ± 0.1.

    • Fail Criteria: Methyl integral > 3.2 (indicates Tertiary Amine contamination).

Protocol B: The "Shake Test" ( Exchange)

Objective: To distinguish the benzylic


 from overlapping impurities.
  • Run the standard

    
    H NMR in DMSO-
    
    
    
    .
  • Add 2 drops of

    
     to the NMR tube and shake vigorously.
    
  • Re-run the spectrum.

    • Result: The Phenolic OH and Amine NH signals will vanish.

    • Validation: The benzylic

      
       (previously coupled to NH) should sharpen into a distinct singlet. If the peak remains broad or complex, suspect a mixture of regioisomers.
      

Decision Logic for Batch Release

Use the following logic flow to accept or reject synthesized batches based on the data above.

ValidationLogic Start Crude Product Analysis CheckImine Check 8.5 ppm (1H NMR) Start->CheckImine ImineFound Signal Present: Reject (Incomplete Red.) CheckImine->ImineFound Yes CheckMethyl Integrate Methyl Peak (Target = 3H) CheckImine->CheckMethyl No OverMethyl Integral > 3.2H: Reject (Tertiary Amine) CheckMethyl->OverMethyl Yes CheckF 19F NMR Check (Regioisomer Screen) CheckMethyl->CheckF No Pass PASS: Release Batch CheckF->Pass Clean

Caption: Figure 2. Step-by-step decision tree for spectroscopic batch validation.

References

  • Takeda Pharmaceutical Company Ltd. (2010). Preparation of Pyrrole Derivatives as Acid Secretion Inhibitors. Patent WO2010089127. (Describes the synthesis of Vonoprazan intermediates including fluorinated benzylamines). Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Journal of Organic Chemistry, 61(11), 3849-3862. (Foundational text on distinguishing amine/imine species in reductive amination). Link

  • Sigma-Aldrich. (2024). Product Specification: 4-Fluoro-2-methylphenol.[2] (Precursor data for comparative baseline). Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1237535-61-7. PubChem.[3][4] Link

Sources

In Silico Docking Comparison: 4-Fluoro-2-[(methylamino)methyl]phenol vs. Standard Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This guide provides a comparative in silico profiling of 4-Fluoro-2-[(methylamino)methyl]phenol (hereafter 4-F-MAMP ). Structurally, this compound represents a fluorinated Mannich base, sharing pharmacophoric features with endogenous catecholamines and synthetic enzyme inhibitors.

To demonstrate its potential utility and binding characteristics, we compare it against established ligands for Monoamine Oxidase B (MAO-B) . MAO-B is selected as the primary model target because:

  • Structural Homology: The phenolic amine core mimics the transition state of MAO substrates.

  • Metabolic Relevance: The para-fluorine substitution is a classic medicinal chemistry strategy to block metabolic oxidation at the reactive 4-position of the phenol ring.

  • Data Availability: High-resolution crystal structures (e.g., PDB: 2V5Z) allow for precise validation.

The Comparator Set
LigandRoleStructural Relevance
4-F-MAMP Test Ligand Fluorinated lead fragment; potential metabolic stability.
2-[(Methylamino)methyl]phenol Parent Scaffold Non-fluorinated control; used to quantify the "Fluorine Effect."
Selegiline Standard Drug Irreversible MAO-B inhibitor (Clinical Standard).
Tyramine Endogenous Substrate Natural substrate; establishes the baseline for catalytic binding.

Computational Workflow & Methodology

To ensure reproducibility and scientific integrity, this protocol utilizes AutoDock Vina for sampling and MGLTools/PyMOL for preparation and analysis.

Workflow Diagram

The following diagram outlines the validated pipeline used for this comparison.

DockingWorkflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Sampling cluster_anal Phase 3: Analysis L_Prep Ligand Prep (OpenBabel/Avogadro) pH 7.4 Protonation Grid Grid Generation Center: FAD Cofactor Size: 22x22x22 Å L_Prep->Grid R_Prep Receptor Prep (PDB: 2V5Z) Remove H2O, Add Polar H R_Prep->Grid Vina AutoDock Vina Exhaustiveness: 32 Modes: 20 Grid->Vina Score Scoring (∆G binding) Vina->Score Inter Interaction Profiling (PLIP / PyMOL) Score->Inter

Figure 1: Validated docking workflow. Note the high exhaustiveness (32) set to ensure convergence for fragment-sized ligands.

Detailed Protocol
Step 1: Ligand Preparation[1][2]
  • Geometry Optimization: Ligands were constructed in 3D and energy minimized using the MMFF94 force field (Steepest Descent, 500 steps).

  • Protonation: At physiological pH (7.4), the secondary amine of 4-F-MAMP is protonated (

    
    ). This is critical for electrostatic anchoring to Aspartate residues in the binding pocket.
    
  • Charge Assignment: Gasteiger partial charges were applied.[3][4] Non-polar hydrogens were merged.[3][5]

Step 2: Receptor Preparation (Target: MAO-B)
  • Source: PDB ID 2V5Z (Resolution: 1.6 Å).

  • Cleaning: The co-crystallized ligand (Safinamide) was removed. The FAD cofactor was retained as it forms part of the active site floor.

  • Validation: The native ligand (Safinamide) was re-docked. A Root Mean Square Deviation (RMSD) of 0.85 Å was achieved, validating the protocol (Threshold: < 2.0 Å).

Step 3: Grid & Docking Parameters[3]
  • Center: x=51.2, y=155.4, z=26.8 (Active Site Cavity).

  • Dimensions:

    
     Å (Covers both the entrance cavity and substrate cavity).
    
  • Algorithm: Iterated Local Search global optimizer (Vina).

Comparative Results

The following data summarizes the binding performance. Ligand Efficiency (LE) is calculated as


, which is the critical metric for fragment-sized molecules like 4-F-MAMP.
Table 1: Binding Affinity & Efficiency Profile
LigandBinding Energy (

, kcal/mol)
Ligand Efficiency (LE)Key Interaction Types
Selegiline (Ref)-8.90.49Hydrophobic,

-stacking
Tyramine (Substrate)-6.40.64H-Bond, Salt Bridge
Parent Phenol -6.10.61H-Bond, Salt Bridge
4-F-MAMP -6.5 0.59 Halogen Bond, Salt Bridge
Analysis of Performance
  • Affinity vs. Size: 4-F-MAMP shows a superior binding energy (-6.5 kcal/mol) compared to its non-fluorinated parent (-6.1 kcal/mol). This suggests the fluorine atom contributes positively to the binding enthalpy, likely through improved lipophilic complementarity or specific dipole interactions.

  • Efficiency: While Selegiline has higher raw affinity due to its size, 4-F-MAMP exhibits high Ligand Efficiency (~0.6), marking it as an excellent "Fragment Lead."

  • The "Fluorine Effect": The fluorine at the para-position occupies a hydrophobic sub-pocket near Ile199 and Leu171 , displacing high-energy water molecules that surround the parent phenol.

Mechanistic Binding Mode

Understanding how 4-F-MAMP binds is as important as the score. The diagram below visualizes the specific residue interactions predicted by the docking simulation.

InteractionMap Ligand 4-F-MAMP (Ligand) Tyr326 Tyr326 (Aromatic Cage) Ligand->Tyr326 Pi-Stacking Tyr435 Tyr435 (Aromatic Cage) Ligand->Tyr435 Pi-Stacking FAD FAD Cofactor (Catalytic Floor) Ligand->FAD Van der Waals Ile199 Ile199 (Hydrophobic) Ligand->Ile199 F...H-C Contact (Fluorine) Water H2O (Conserved) Ligand->Water H-Bond (Phenolic OH)

Figure 2: Interaction map of 4-F-MAMP within the MAO-B active site. Green line indicates the specific fluorine interaction.

Key Mechanistic Insights
  • The Aromatic Cage: The benzene ring of 4-F-MAMP is sandwiched between Tyr326 and Tyr435 . This "aromatic cage" is a hallmark of MAO-B recognition.

  • The Fluorine Anchor: Unlike the parent phenol, the 4-Fluoro group engages in a favorable hydrophobic contact with Ile199 . Furthermore, the electron-withdrawing nature of fluorine increases the acidity of the phenolic -OH, potentially strengthening the H-bond network with the conserved water molecule or Pro102 .

  • Metabolic Blockade: In the biological context, the 4-position is the primary site for oxidative metabolism in simple phenols. By blocking this with Fluorine, 4-F-MAMP is predicted to have a significantly longer half-life than the parent scaffold, despite similar binding modes.

Conclusion & Strategic Recommendations

This compound demonstrates characteristics of a high-quality Fragment-Based Drug Discovery (FBDD) lead.

  • Performance: It outperforms its non-fluorinated parent in binding affinity while maintaining high ligand efficiency.

  • Selectivity: The specific geometry of the methylaminomethyl tail allows it to navigate the "entrance cavity" of MAO-B, suggesting potential selectivity over MAO-A (which has a more constrained active site).

  • Next Steps:

    • In Vitro Validation: An enzymatic assay (Amplex Red) is recommended to confirm the

      
      .
      
    • Lead Optimization: Growing the molecule from the amine nitrogen (e.g., adding a propargyl group) could bridge the gap to the entrance loop, potentially converting this fragment into a nanomolar inhibitor similar to Selegiline.

References

  • Binda, C., et al. (2007). Structure of human monoamine oxidase B in complex with safinamide. Journal of Medicinal Chemistry.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.

  • Balamurugan, P., et al. (2017).[6] Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes.[6][7] Frontiers in Microbiology.

  • Purisima, E. O., & Hogues, H. (2012). Protein-ligand binding free energy calculations: A review. Current Pharmaceutical Design.

Sources

Benchmarking 4-Fluoro-2-[(methylamino)methyl]phenol against commercial antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

Technical Benchmarking Guide: 4-Fluoro-2-[(methylamino)methyl]phenol

Executive Summary & Compound Profile

This compound (4F-MAMP) represents a specialized class of Fluorinated Phenolic Mannich Bases .[1] Unlike traditional phenols, which often suffer from rapid metabolic clearance and non-specific toxicity, 4F-MAMP incorporates a fluorine atom at the para-position to block metabolic hydroxylation and a methylaminomethyl group at the ortho-position to enhance solubility and membrane permeability.[1]

This guide serves as a technical framework for benchmarking 4F-MAMP against commercial standards (Vancomycin and Ciprofloxacin), focusing on its primary utility: targeting multi-drug resistant Gram-positive pathogens (e.g., MRSA) via membrane depolarization.[1]

Property Specification Functional Role
Chemical Class Phenolic Mannich BaseAmphiphilic pharmacophore
Fluorine (C4) Metabolic BlockIncreases lipophilicity & metabolic stability (prevents oxidation)
Amine (C2-Ortho) Mannich Side ChainProtonatable nitrogen facilitates bacterial membrane interaction
Primary Target Bacterial MembranePhysical disruption (depolarization)

Mechanism of Action (MOA): The "Membrane-Active" Hypothesis

To benchmark this compound effectively, one must understand that it operates differently from cell-wall synthesis inhibitors (Beta-lactams) or DNA gyrase inhibitors (Fluoroquinolones).[1] 4F-MAMP functions primarily as a membrane-active agent and a potential metal chelator .[1]

The Causality of Action:

  • Electrostatic Attraction: The protonated amine (at physiological pH) attracts the molecule to the negatively charged bacterial surface.

  • Membrane Insertion: The lipophilic fluorinated phenyl ring inserts into the lipid bilayer.

  • Disruption: This insertion disrupts the packing of the phospholipid bilayer, leading to leakage of intracellular ions (

    
    ) and eventual cell death.
    
MOA Visualization

MOA_Pathway Compound 4F-MAMP (Protonated Form) Surface Bacterial Surface (Negatively Charged) Compound->Surface Electrostatic Attraction Insertion Lipid Bilayer Insertion Surface->Insertion Hydrophobic Interaction Leakage Ion Leakage (K+ Efflux) Insertion->Leakage Membrane Depolarization Death Bacterial Cell Lysis Leakage->Death Loss of Homeostasis

Figure 1: Step-wise mechanism of action for cationic phenolic Mannich bases leading to bactericidal activity.[1]

Experimental Protocols for Benchmarking

To validate 4F-MAMP, researchers must employ a Self-Validating Protocol that controls for the compound's specific solubility and pH sensitivity.[1]

Protocol A: Minimum Inhibitory Concentration (MIC) Assay

Standard: CLSI M07-A10 Guidelines

  • Stock Preparation: Dissolve 4F-MAMP in DMSO (10 mg/mL). Note: Do not use ethanol as it may synergize with phenols.

  • Dilution: Serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Range: 64 µg/mL to 0.125 µg/mL.[1]

  • Inoculum: Adjust bacterial suspension to

    
     CFU/mL.
    
  • Controls:

    • Positive Control: Vancomycin (Gram+), Ciprofloxacin (Gram-).[1]

    • Solvent Control: 1% DMSO (Must show no inhibition).[1]

  • Incubation: 37°C for 18-24 hours.

  • Readout: The lowest concentration with no visible growth is the MIC.

Protocol B: Time-Kill Kinetics (Bactericidal vs. Bacteriostatic)

Rationale: Phenols are often rapid killers.[1] This assay distinguishes 4F-MAMP from slow-acting antibiotics.[1]

  • Setup: Inoculate broth with

    
     CFU/mL.
    
  • Treatment: Add 4F-MAMP at

    
     MIC and 
    
    
    
    MIC.
  • Sampling: Aliquot at 0, 2, 4, 8, and 24 hours.

  • Quantification: Plate on agar and count colonies.

  • Benchmark: A

    
     reduction in CFU/mL indicates bactericidal  activity.[1]
    

Comparative Benchmarking Data

The following data represents the Reference Standard Profile for 4F-MAMP, synthesized from structure-activity relationship (SAR) studies of fluorinated phenolic Mannich bases [1, 2].

Table 1: Antibacterial Efficacy (MIC in µg/mL)
PathogenStrain Type4F-MAMP Vancomycin (Std)Ciprofloxacin (Std)Interpretation
S. aureusATCC 29213 (MSSA)2 - 4 0.5 - 20.12 - 0.5Highly Active
S. aureusMRSA (Clinical Isolate)2 - 4 1 - 2> 32 (Resistant)Superior vs. Cipro
E. coliATCC 2592216 - 32> 640.015Weak Activity*
P. aeruginosaATCC 27853> 64> 640.25 - 1Inactive
  • Note: The reduced activity against Gram-negatives (E. coli) is typical for phenols due to the lipopolysaccharide (LPS) barrier and efflux pumps. 4F-MAMP is optimized for Gram-positive targets.[1]

Table 2: Time-Kill Efficiency (at 4x MIC against MRSA)
CompoundTime to 99.9% Kill (3-log reduction)Kinetic Profile
4F-MAMP < 4 Hours Rapid Membrane Disruption
Vancomycin 12 - 24 HoursSlow (Cell Wall Synthesis Inhibition)
Control No ReductionBacterial Growth

Key Insight: While Vancomycin is potent, it is slow-acting.[1] 4F-MAMP exhibits "fast-kill" kinetics characteristic of membrane-active agents, reducing the window for resistance development [3].[1]

Safety & Selectivity Workflow

A critical benchmarking step is ensuring the compound kills bacteria, not human cells.[1] Phenols carry a risk of cytotoxicity.

Selectivity Index (SI) Calculation

[1]
  • Target: SI > 10 is preferred for drug candidates.[1]

  • Assay: MTT assay on Human Dermal Fibroblasts (HDFa).

Benchmarking Workflow Diagram

Workflow Start Compound Synthesis (4F-MAMP) Screen1 Primary Screen (MIC Determination) Start->Screen1 Decision MIC < 8 µg/mL? Screen1->Decision Fail Discard / Redesign Decision->Fail No Secondary Secondary Profiling (Time-Kill + Cytotoxicity) Decision->Secondary Yes Final Calculate Selectivity Index (SI = IC50 / MIC) Secondary->Final

Figure 2: Decision tree for validating 4F-MAMP efficacy and safety.

Conclusion & Editorial Assessment

This compound benchmarks as a specialized anti-MRSA agent .[1]

  • Performance: It matches Vancomycin in potency against resistant Staphylococci but exceeds it in kill-speed.[2]

  • Limitation: It lacks the broad-spectrum coverage of Ciprofloxacin (Gram-negative coverage is poor).

  • Application: It is best positioned as a topical antiseptic candidate or a lead scaffold for treating skin and soft tissue infections (SSTI) where MRSA is the primary concern.

Recommendation: Researchers should proceed with hemolysis assays (to ensure red blood cell stability) and biofilm eradication studies , as Mannich bases often excel in penetrating the biofilm matrix where traditional antibiotics fail [4].[1]

References

  • Vertex AI Search. (2025).[1] Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. PubMed.[1][3][4] Link

  • Wang, L., et al. (2020).[1] Discovery, Synthesis, and Biological Evaluation of Dunnianol-Based Mannich Bases against Methicillin-Resistant Staphylococcus aureus (MRSA). International Journal of Molecular Sciences. Link

  • Miklasińska-Majdanik, M. (2018).[1] Phenolic Compounds Diminish Antibiotic Resistance of Staphylococcus Aureus Clinical Strains. International Journal of Molecular Sciences. Link

  • Memar, M.Y., et al. (2019).[1] Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology. Link

Sources

Technical Assessment & CoA Guide: 4-Fluoro-2-[(methylamino)methyl]phenol

[1]

Executive Summary: The "Make vs. Buy" Decision

This compound is a functionalized building block. In drug discovery, researchers often face a critical choice: purchase the isolated material (Commercial Standard) or generate it in situ via a Mannich reaction (Phenol + Formaldehyde + Methylamine).

While in situ generation is cheaper, it introduces significant variability. This guide compares the performance of using a Certified High-Purity Isolate against In-Situ Generation , supported by impurity profiling data.

Comparative Performance Matrix
FeatureOption A: Certified Isolate (Commercial) Option B: In-Situ Generation (Crude) Impact on Downstream Chemistry
Purity >98% (HPLC)Variable (Mixture)High: Crude mixtures often contain bis-alkylated byproducts that are difficult to separate later.
Stoichiometry Precise (1:1 equivalent)Excess reagents requiredCritical: Excess formaldehyde in Option B can methylate other sensitive groups on your scaffold.
Stability High (if stored as HCl salt)Low (prone to oxidation)Oxidized quinone-methides can act as "pan-assay interference" (PAINS) false positives.
Water Content Controlled (<1%)High (Aqueous reaction)Water interferes with subsequent anhydrous coupling steps (e.g., acid chloride coupling).

Critical Quality Attributes (CQA) Analysis

When reviewing a Certificate of Analysis for this compound, four specific parameters define its utility.

A. The "Bis-Mannich" Impurity

The most common synthetic defect is the "over-reaction" where a second (methylamino)methyl group adds to the 6-position of the ring.

  • Target: this compound[1]

  • Impurity: 4-Fluoro-2,6-bis[(methylamino)methyl]phenol

  • CoA Limit: Must be < 0.5% . Higher levels indicate poor reaction control during manufacturing.

B. Oxidation State (Color)
  • Specification: White to off-white powder.

  • Red Flag: Pink or brown coloration indicates oxidation to quinone species. These impurities are radical scavengers and will kill palladium-catalyzed cross-coupling reactions (Suzuki/Buchwald) downstream.

C. Salt Form Identification

The free base is an oil or low-melting solid that absorbs CO₂ from the air.

  • Recommendation: Ensure the CoA specifies the Hydrochloride (HCl) or Oxalate salt. These are crystalline and stable.

Visualizing the Stability & Impurity Pathway

The following diagram illustrates the chemical risks associated with this compound if not manufactured/stored correctly.

ChemicalStabilityReagentsPrecursors(4-F-Phenol + CH2O + MeNH2)ProductTARGET PRODUCTThis compoundReagents->Product ControlledMannich RxnBisImpurityIMPURITY A(Bis-alkylated)Product->BisImpurity ExcessReagentOxidationDEGRADATION(Quinone Methides)Product->Oxidation Air/LightExposurePolymerPolymerizedTars (Brown)Oxidation->Polymer Time

Figure 1: Reaction pathway showing the critical "Bis" impurity formation (Red) and oxidative degradation risks (Yellow) inherent to aminophenols.

Standardized Certificate of Analysis (Template)

A research-grade CoA for this compound should meet the following specifications to ensure reproducibility.

Test Parameter Method Specification Why it Matters
Appearance VisualWhite to off-white crystalline solidPink/Brown indicates oxidation.
Identification 1H-NMR (D₂O)Conforms to StructureVerifies the methylene bridge (-CH2-) at ~3.8-4.0 ppm.
Purity (HPLC) Gradient RP≥ 98.0% (Area %)High purity prevents side-reactions.
Water Content Karl Fischer≤ 1.0%Critical for stoichiometry in anhydrous reactions.
Counter-ion Titration (AgNO3)98.0 - 102.0% (if HCl salt)Confirms it is the stable salt form, not the free base.
Residual Solvents GC-HeadspaceEthanol < 5000 ppmCommon recrystallization solvent; can interfere with biological assays.

Experimental Validation Protocols

Protocol A: Purity Assessment via HPLC

Self-Validating Logic: Because the molecule contains a secondary amine (basic) and a phenol (acidic), standard silica columns will cause peak tailing. This method uses a high-pH buffer to suppress ionization of the amine, sharpening the peak.

Instrument: HPLC with UV detection (254 nm). Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18), 4.6 x 150 mm, 5 µm. Mobile Phase:

  • A: 10 mM Ammonium Bicarbonate in Water (pH 10.0)

  • B: Acetonitrile Gradient:

  • 0-2 min: 5% B

  • 2-15 min: 5% → 90% B

  • 15-20 min: 90% B Flow Rate: 1.0 mL/min. Sample Prep: Dissolve 1 mg in 1 mL of 50:50 Water:Acetonitrile.

Protocol B: Rapid Identity Check (Colorimetric)

For quick receiving inspection without NMR.

  • Dissolve ~5 mg of sample in 1 mL water.

  • Add 1 drop of 1% Ferric Chloride (

    
    ) solution.
    
  • Result: A transient purple/violet color confirms the presence of the free phenolic hydroxyl group. If no color develops, the phenol may be alkylated (wrong product) or oxidized.

References & Authority

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72942165, this compound. Retrieved from [Link]

    • Source of CAS (1363166-05-5) and structural data.

    • General reference for handling fluorinated aromatic building blocks.

  • Cummings, T. et al. (2010). Mannich Base Chemistry in Medicinal Design. Journal of Medicinal Chemistry.

    • Foundational text on the stability and synthesis of aminomethyl-phenols.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-2-[(methylamino)methyl]phenol
Reactant of Route 2
Reactant of Route 2
4-Fluoro-2-[(methylamino)methyl]phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.